Chk2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chk2-IN-1: A Selective Inhibitor of Checkpoint Kinase 2
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated in response to DNA double-strand breaks, Chk2 is a key transducer in the ATM signaling cascade, leading to cell cycle arrest, DNA repair, or apoptosis.[1][3][4][5] Its role in maintaining genomic integrity has made it a significant target in oncology. Chk2-IN-1 is a potent and selective, ATP-competitive inhibitor of Chk2, serving as a critical tool for studying its biological functions and as a potential therapeutic agent.
Biochemical Profile and Mechanism of Action
This compound is a cell-permeable indoloazepine compound that acts as a reversible, ATP-competitive inhibitor of Chk2. By targeting the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting the DNA damage response signaling cascade.[6]
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against Chk2 and other kinases is summarized in the table below.
| Target Kinase | IC50 (nM) | Reference |
| Chk2 | 13.5 | [7][8] |
| Chk1 | 220.4 | [7][8] |
| MEK1 | 89 | |
| CK1δ | 1,352 | |
| PKCα | 2,539 | |
| PKCβII | 3,381 | |
| CK2 | >10,000 |
Cellular Activity
This compound has demonstrated various cellular effects, including anti-proliferative and anti-inflammatory properties. It has been shown to suppress the growth of leukemic T cells and inhibit the production of inflammatory cytokines.
Cellular Efficacy Data
| Cellular Effect | Cell Line | IC50 / GI50 (µM) | Reference |
| IL-2 Production Inhibition | Jurkat T cells (PMA-stimulated) | 3.55 | |
| TNF-α Production Inhibition | THP-1 cells (LPS-stimulated) | 8.16 | |
| Growth Inhibition | Leukemic T cells | 1.73 |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in DNA Damage Response
In response to DNA double-strand breaks (DSBs), the ATM kinase is activated and phosphorylates Chk2 at Threonine 68.[4][9] This initiates Chk2 dimerization and autophosphorylation, leading to its full activation.[10] Activated Chk2 then phosphorylates a range of downstream targets to orchestrate the cellular response.
Caption: ATM-Chk2 signaling pathway initiated by DNA double-strand breaks.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of Chk2 and preventing the transfer of phosphate to its substrates.
Caption: Competitive inhibition of Chk2 by this compound.
Conceptual Experimental Workflow: Kinase Inhibition Assay
The following diagram illustrates a general workflow for determining the IC50 of an inhibitor against a target kinase.
Caption: General workflow for a kinase inhibition assay.
Experimental Protocols
Detailed experimental protocols for the generation of the specific data cited in this document are not publicly available in their entirety. However, based on standard biochemical and cell biology practices, the following methodologies are representative of the types of experiments conducted.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps to determine the IC50 value of this compound against Chk2.
1. Reagents and Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Peptide substrate for Chk2 (e.g., a synthetic peptide with a Chk2 consensus sequence)
-
ATP solution
-
This compound (serial dilutions in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
2. Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add the Chk2 enzyme and peptide substrate solution to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent according to the manufacturer's instructions.
-
The signal is measured using a plate reader.
3. Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability/Growth Inhibition Assay (General Protocol)
This protocol describes a general method to determine the GI50 of this compound on a cancer cell line.
1. Reagents and Materials:
-
Cancer cell line (e.g., leukemic T cells)
-
Complete cell culture medium
-
This compound (serial dilutions in DMSO)
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Spectrophotometer or luminometer
2. Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of the inhibitor compared to the vehicle control.
-
The GI50 value, the concentration of inhibitor that causes a 50% reduction in cell growth, is determined by plotting the percentage of growth inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for elucidating the complex roles of Chk2 in cellular processes. Its high potency and selectivity make it an important pharmacological agent for investigating the DNA damage response and its implications in cancer biology. Further studies exploring its in vivo efficacy and safety profile are warranted to assess its full therapeutic potential.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CHEK2 - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Chk2-IN-1 and the ATM-Dependent Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the checkpoint kinase 2 (Chk2) inhibitor, Chk2-IN-1, and its role within the Ataxia-Telangiectasia Mutated (ATM)-dependent signaling pathway. This document details the core mechanics of this critical DNA damage response (DDR) pathway, presents quantitative data on this compound's activity, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades and experimental workflows.
Introduction to the ATM-Chk2 Signaling Pathway
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. A primary defense mechanism against the most severe form of this damage, DNA double-strand breaks (DSBs), is the ATM-Chk2 signaling pathway.[1][2] This pathway is a cornerstone of the DNA damage response, orchestrating a range of cellular outcomes from cell cycle arrest to DNA repair and, in cases of irreparable damage, apoptosis.[3][4]
Upon the induction of DSBs by agents such as ionizing radiation or certain chemotherapeutics, the ATM kinase is recruited to the site of damage and activated.[3][5] Activated ATM then phosphorylates a host of downstream targets, a key one being the serine/threonine kinase Chk2.[3][6] This phosphorylation, primarily on threonine 68 (Thr68), triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full activation.[7][8]
Once active, Chk2 acts as a crucial signal transducer, phosphorylating a variety of effector proteins to elicit a coordinated cellular response.[4][7] Key substrates of Chk2 include:
-
p53: Phosphorylation of p53 by Chk2 contributes to its stabilization and activation, leading to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) and apoptosis.[5][9]
-
Cdc25A and Cdc25C: Chk2-mediated phosphorylation of these phosphatases leads to their degradation (Cdc25A) or sequestration in the cytoplasm (Cdc25C), preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest at the G1/S and G2/M transitions.[5][6]
-
BRCA1: Chk2 phosphorylates BRCA1, a key factor in homologous recombination-mediated DNA repair, highlighting the direct link between checkpoint activation and the DNA repair machinery.[10]
Given its central role in the DNA damage response, Chk2 has emerged as a compelling target for therapeutic intervention, particularly in oncology.[3] Inhibiting Chk2 can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints and impairing DNA repair.[3]
This compound: A Potent and Selective Inhibitor
This compound is a potent and selective small molecule inhibitor of Chk2.[11] Its primary mechanism of action is the competitive inhibition of the ATP binding site of the Chk2 kinase, thereby preventing the phosphorylation of its downstream substrates.[3]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Kinase | Reference |
| IC50 | 13.5 nM | Chk2 | [11] |
| IC50 | 220.4 nM | Chk1 | [11] |
This data highlights the selectivity of this compound for Chk2 over the related checkpoint kinase, Chk1.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and the ATM-Chk2 pathway.
In Vitro Kinase Assay for Chk2 Activity
This protocol is designed to measure the enzymatic activity of Chk2 in the presence of an inhibitor.
Materials:
-
Recombinant human Chk2 kinase
-
CHK2 Kinase Assay Kit (containing 5x Kinase assay buffer, ATP, and CHKtide substrate)[12]
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
96-well white plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a 1x Kinase assay buffer by diluting the 5x stock.[12]
-
Prepare a master mix containing 1x Kinase assay buffer, ATP, and CHKtide substrate.[12]
-
Aliquot the master mix into the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in 1x Kinase assay buffer and add to the appropriate wells. For control wells, add buffer alone.
-
Dilute the recombinant Chk2 kinase in 1x Kinase assay buffer.
-
Initiate the kinase reaction by adding the diluted Chk2 to each well.
-
Incubate the plate at 30°C for 45 minutes.[12]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[12]
-
Read the luminescence on a microplate reader.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blot Analysis for Chk2 Pathway Activation
This protocol is used to assess the phosphorylation status of Chk2 and its downstream targets in cells treated with a DNA damaging agent and a Chk2 inhibitor.
Materials:
-
Cell lines of interest (e.g., MCF-7)
-
DNA damaging agent (e.g., Doxorubicin, Etoposide)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Induce DNA damage by adding the DNA damaging agent for the desired duration.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of Chk2 inhibition on cell cycle distribution following DNA damage.
Materials:
-
Cell lines of interest
-
DNA damaging agent
-
This compound
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or a DNA damaging agent as described for the western blot protocol.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.
Visualizing the ATM-Chk2 Pathway and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the core signaling pathway and a typical experimental workflow for studying Chk2 inhibition.
Caption: The ATM-Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: A typical experimental workflow to evaluate the effects of this compound.
Conclusion
This compound serves as a valuable research tool for dissecting the complexities of the ATM-Chk2 signaling pathway. Its potency and selectivity make it an ideal probe for investigating the downstream consequences of Chk2 inhibition. For drug development professionals, understanding the intricate molecular interactions and cellular responses governed by this pathway is paramount for the rational design of novel anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for further research and development in this critical area of cancer biology.
References
- 1. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abeomics.com [abeomics.com]
- 6. Mammalian Chk2 is a downstream effector of the ATM-dependent DNA damage checkpoint pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperative functions of Chk1 and Chk2 reduce tumour susceptibility in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Chk2-IN-1: A Technical Guide to its Target, Binding Affinity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1] In response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates a cascade of downstream substrates involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[1][2][3] Given its central role in cell cycle regulation, Chk2 has emerged as a promising therapeutic target in oncology.[2] Chk2 inhibitors, such as Chk2-IN-1, are being investigated for their potential to sensitize cancer cells to DNA-damaging agents.[2] This technical guide provides an in-depth overview of this compound, focusing on its target protein, binding affinity, and the experimental methodologies used for its characterization.
Target Protein: Checkpoint Kinase 2 (Chk2)
The primary target of this compound is the human Checkpoint Kinase 2 (Chk2). Chk2 is a key transducer kinase in the ATM-Chk2 signaling pathway, which is activated in response to DNA double-strand breaks.[4] The activation of Chk2 is a multi-step process initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][5] Upon DNA damage, ATM phosphorylates Chk2 at threonine 68 (Thr68).[2][5] This phosphorylation event triggers the dimerization of Chk2, which in turn leads to autophosphorylation at other residues, resulting in full kinase activation.[5] Once activated, Chk2 phosphorylates a variety of downstream targets to orchestrate the cellular response to DNA damage.
Binding Affinity of this compound
| Target | IC50 (nM) | Selectivity (Chk1/Chk2) |
| Chk2 | 13.5 | ~16-fold |
| Chk1 | 220.4 |
Table 1: Binding Affinity of this compound. The table summarizes the reported IC50 values of this compound for its primary target, Chk2, and a related kinase, Chk1. The selectivity is calculated as the ratio of the IC50 for Chk1 to the IC50 for Chk2.
Signaling Pathway
The Chk2 signaling pathway is a crucial component of the DNA damage response. The following diagram illustrates the key steps in the activation of Chk2 and its downstream effects.
Caption: Chk2 Signaling Pathway in DNA Damage Response.
Experimental Protocols
The determination of the binding affinity and functional effects of this compound involves a series of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of an inhibitor against Chk2 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
This compound (or other test inhibitor)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then in kinase assay buffer.
-
Prepare a solution of Chk2 enzyme in kinase assay buffer.
-
Prepare a solution of the Chk2 substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add the Chk2 enzyme solution to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay (Inhibition of Chk2 Activity in Cells)
This protocol describes a general method to assess the ability of this compound to inhibit Chk2 activity within a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
Human cell line with a functional DNA damage response pathway (e.g., U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., etoposide or ionizing radiation)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser20), anti-p53)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
Incubate for an appropriate time to allow for Chk2 activation and downstream signaling.
-
-
Protein Extraction:
-
Wash the cells with cold PBS.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies against the proteins of interest.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence or fluorescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each condition.
-
Assess the dose-dependent inhibition of Chk2 substrate phosphorylation by this compound.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a Chk2 inhibitor like this compound.
Caption: Workflow for Chk2 Inhibitor Discovery and Characterization.
References
- 1. The Chk2 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Structure and activation mechanism of the CHK2 DNA damage checkpoint kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Chk2-IN-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Molecular Structure, Properties, and Experimental Evaluation of the Checkpoint Kinase 2 Inhibitor, Chk2-IN-1.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 initiates a signaling cascade that can lead to cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2] Given its central role in cell cycle regulation, Chk2 has emerged as a significant target for therapeutic intervention in oncology. This compound is a potent and selective small molecule inhibitor of Chk2, demonstrating significant potential in preclinical studies. This document provides a comprehensive technical overview of this compound, including its molecular structure, physicochemical and biological properties, and detailed experimental protocols for its evaluation.
Molecular Structure and Properties of this compound
This compound is a small molecule inhibitor with the chemical formula C15H13N5O2.[3] Its structure and key properties are summarized below.
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 5-(2-amino-5-oxo-4,5-dihydro-1H-imidazol-4-ylidene)-3,4,5,10-tetrahydroazepino[3,4-b]indol-1-one | [2] |
| CAS Number | 724708-21-8 | [2] |
| Molecular Formula | C15H13N5O2 | [3] |
| Molecular Weight | 295.3 g/mol | [3] |
| SMILES | O=C(C(N1)=C/2C3=C1C=CC=C3)NCCC2=C4N=C(N)NC4=O | [3] |
| Solubility | Soluble in DMSO | [2] |
Biological Properties
| Property | Value | Reference |
| Target | Checkpoint Kinase 2 (Chk2) | [1] |
| IC50 (Chk2) | 13.5 nM | [1] |
| IC50 (Chk1) | 220.4 nM | [1] |
| Mechanism of Action | ATP-competitive inhibitor | Inferred from kinase inhibitor mechanism |
| Biological Effect | Elicits a strong ATM-dependent Chk2-mediated radioprotection effect. | [1] |
Chk2 Signaling Pathway
The Chk2 signaling pathway is a cornerstone of the cellular response to DNA damage. The following diagram illustrates the key components and interactions within this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Chk2 Kinase Assay
This protocol is designed to measure the enzymatic activity of Chk2 and to determine the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Chk2 peptide substrate (e.g., CHKtide)
-
This compound
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. A final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the Chk2 peptide substrate, and the ATP solution.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Enzyme Addition: Initiate the kinase reaction by adding the recombinant Chk2 enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This typically involves a two-step process of adding a reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value for this compound can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay
This protocol is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control cells and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blotting for Chk2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation status of Chk2 and its downstream targets in cells.
Materials:
-
Cells treated with a DNA damaging agent (e.g., etoposide or ionizing radiation) with or without this compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay reagent (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser20)).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a valuable research tool for investigating the role of Chk2 in the DNA damage response and for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of its molecular and biological properties, as well as detailed protocols for its in vitro and cell-based evaluation. The provided information and methodologies will aid researchers and drug development professionals in effectively utilizing this compound in their studies.
References
Chk2-IN-1: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and characterization of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). This document details the scientific rationale, synthesis, biological evaluation, and the key experimental protocols used to validate its activity and mechanism of action.
Introduction to Chk2 and its Role in the DNA Damage Response
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated in response to DNA double-strand breaks (DSBs), Chk2 acts as a critical signal transducer, phosphorylating a variety of downstream substrates to orchestrate cellular responses such as cell cycle arrest, DNA repair, or apoptosis.[1][2] This function is crucial for maintaining genomic stability and preventing the propagation of damaged DNA.[2] The central role of Chk2 in the DDR has made it an attractive target for therapeutic intervention, particularly in oncology.[1][2]
Discovery and Rationale for this compound
This compound (also referred to as indoloazepine 1 in the primary literature) was developed as a potent and selective inhibitor of Chk2.[1][2] The rationale behind its development is twofold. Firstly, inhibiting Chk2 in cancer cells, many of which have compromised p53 function, could sensitize them to DNA-damaging agents like chemotherapy and radiation by preventing cell cycle arrest and DNA repair. Secondly, in normal tissues with wild-type p53, Chk2 inhibition may offer a radioprotective effect by transiently blocking the apoptotic signaling cascade, allowing more time for DNA repair and thus reducing the toxic side effects of cancer therapies.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed synthetic scheme is provided in the primary literature.[1]
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent and selective inhibitor of Chk2. Its biological activity has been characterized through various in vitro assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Chk2 | 13.5 |
| Chk1 | 220.4 |
| Data sourced from MedChemExpress product page, citing Nguyen et al., 2012.[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Result | Reference |
| HCT116 | Western Blot | Inhibition of Chk2 autophosphorylation (Ser516) | Effective inhibition observed | [1][2] |
| Normal Human Fibroblasts | Clonogenic Survival | Radioprotection | Increased cell survival after ionizing radiation | [1][2] |
| p53 mutant cells | Clonogenic Survival | Radioprotection | No significant radioprotective effect | [1][2] |
Signaling Pathways and Experimental Workflows
Chk2 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Experimental Workflow for this compound Characterization
This diagram outlines the typical workflow for characterizing a Chk2 inhibitor like this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on standard laboratory practices and information inferred from the primary literature.
In Vitro Chk2 Kinase Assay
This protocol is designed to determine the in vitro potency of this compound against Chk2 kinase.
-
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant Chk2 enzyme diluted in kinase assay buffer to each well.
-
Add 2 µL of a mixture of Chk2 substrate peptide and ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Chk2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes, then adding Kinase Detection Reagent and incubating for another 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Western Blot Analysis of Chk2 Phosphorylation
This protocol is used to assess the ability of this compound to inhibit the autophosphorylation of Chk2 at Serine 516 in a cellular context.
-
Materials:
-
HCT116 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Ser516), anti-total Chk2, anti-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Expose the cells to ionizing radiation (e.g., 5-10 Gy) to induce DNA damage and activate Chk2.
-
Incubate the cells for an additional 1-2 hours post-irradiation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Chk2 (Ser516) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Chk2 and a loading control (e.g., actin) to ensure equal protein loading.
-
Clonogenic Survival Assay
This assay is used to determine the long-term radioprotective effect of this compound on cells.
-
Materials:
-
Normal human fibroblasts (or other non-transformed cell line)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Ionizing radiation source
-
6-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed a known number of cells (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with this compound or DMSO for 1-2 hours.
-
Expose the cells to a specific dose of ionizing radiation (e.g., 2-6 Gy).
-
After irradiation, remove the medium containing the inhibitor and replace it with fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Wash the colonies with PBS, fix them with methanol, and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to the plating efficiency of the non-irradiated control.
-
Compare the surviving fractions of the this compound treated cells to the DMSO-treated cells to determine the radioprotective effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of Chk2 in the DNA damage response and other cellular processes. Its potency and selectivity make it a suitable probe for dissecting the intricate signaling pathways governed by Chk2. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the study and potential therapeutic application of Chk2 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in combination with genotoxic cancer therapies.
References
Chk2-IN-1: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] Activated in response to DNA double-strand breaks (DSBs), Chk2 orchestrates a signaling cascade that can lead to cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[2][3] This function makes Chk2 a compelling target for cancer therapy. Inhibiting Chk2 can disrupt these DNA damage checkpoints, potentially sensitizing cancer cells to DNA-damaging agents and inducing cell death.[4]
Chk2-IN-1 is a potent and selective inhibitor of Chk2, derived from the natural product hymenialdisine.[1][5] This technical guide provides an in-depth overview of the effects of this compound on cell cycle arrest and apoptosis, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation
Inhibitory Activity of this compound and Representative Chk2 Inhibitors
The inhibitory potency of this compound and other commonly used Chk2 inhibitors is typically determined through in vitro kinase assays, measuring the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | Chk2 | 13.5 | [1] |
| Chk1 | 220.4 | [1] | |
| BML-277 | Chk2 | 15 | [5] |
| CCT241533 | Chk2 | 3 | [6][7] |
| Chk1 | 190 | [7] |
Representative Effects of Chk2 Inhibition on Cell Cycle Distribution
Inhibition of Chk2 can lead to an abrogation of cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage. This can cause cells to prematurely enter mitosis with damaged DNA. The following table presents representative data on how a selective Chk2 inhibitor can alter the cell cycle profile of cancer cells, both with and without a DNA damaging agent.
Data is representative of the effects of a potent Chk2 inhibitor on a p53-defective cancer cell line (e.g., HT-29) as specific data for this compound was not available.
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control (DMSO) | 55 | 25 | 20 | [8] |
| Chk2 Inhibitor alone | 53 | 23 | 24 | [8] |
| DNA Damaging Agent (e.g., Bleomycin) | 20 | 30 | 50 | [8] |
| Chk2 Inhibitor + DNA Damaging Agent | 22 | 48 | 30 | [8] |
Representative Effects of Chk2 Inhibition on Apoptosis
By disrupting the DNA damage response and forcing cells with damaged DNA to proceed through the cell cycle, Chk2 inhibition can lead to increased apoptosis, often in combination with DNA-damaging agents.
Data is representative of the effects of a potent Chk2 inhibitor on a cancer cell line as specific data for this compound was not available.
| Treatment | % Apoptotic Cells (Annexin V positive) | Reference |
| Control (DMSO) | 5 | [9] |
| Chk2 Inhibitor alone | 8 | [9] |
| DNA Damaging Agent (e.g., Ionizing Radiation) | 25 | [9] |
| Chk2 Inhibitor + DNA Damaging Agent | 45 | [9] |
Signaling Pathways and Mechanisms
Chk2 Signaling in DNA Damage Response
Upon DNA damage, particularly double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and phosphorylates Chk2.[3] Activated Chk2, in turn, phosphorylates a range of downstream targets to initiate cell cycle arrest and apoptosis. Key substrates include the p53 tumor suppressor and Cdc25 phosphatases.[2]
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Chk2 kinase domain. This prevents the phosphorylation of its downstream substrates, thereby inhibiting the DNA damage response pathway.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a DMSO-treated vehicle control.
-
MTS/MTT Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include appropriate controls (e.g., DMSO, DNA damaging agent).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis
This protocol is used to detect the levels of specific proteins involved in the Chk2 pathway.
-
Protein Extraction: Treat cells as desired, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Chk2, total Chk2, p53, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow
A typical workflow for investigating the effects of this compound is outlined below.
Conclusion
References
- 1. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Predictive DNA damage signaling for low-dose ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
The Radioprotective Potential of Chk2 Inhibition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint kinase 2 (Chk2) is a critical transducer in the DNA damage response (DDR) pathway, activated by DNA double-strand breaks induced by ionizing radiation. Its activation orchestrates cell fate decisions, including cell cycle arrest, DNA repair, and apoptosis. Inhibition of Chk2 has emerged as a promising strategy for cancer therapy, not only to sensitize tumor cells to radiation but also to protect normal tissues from its cytotoxic effects. This technical guide explores the core principles behind the radioprotective effect of Chk2 inhibitors, with a focus on the underlying molecular mechanisms, experimental validation, and relevant signaling pathways. While specific data for Chk2-IN-1 is limited in the public domain, this document consolidates findings from studies on various Chk2 inhibitors to provide a comprehensive understanding of their radioprotective potential.
Introduction: The Dual Role of Chk2 in the DNA Damage Response
Ionizing radiation (IR) induces a variety of cellular damages, with DNA double-strand breaks (DSBs) being the most lethal. In response to DSBs, the cell activates a complex signaling network known as the DNA Damage Response (DDR) to maintain genomic integrity. A key player in this response is the serine/threonine kinase Chk2.[1][2]
Upon DNA damage, Chk2 is primarily activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a multitude of downstream substrates to orchestrate a coordinated cellular response, which includes:
-
Cell Cycle Arrest: Chk2 can induce cell cycle arrest at G1/S and G2/M checkpoints, providing time for DNA repair.[1]
-
DNA Repair: Chk2 is involved in regulating DNA repair pathways.[1]
-
Apoptosis: In cases of extensive damage, Chk2 can promote apoptosis, or programmed cell death, primarily through the p53 tumor suppressor pathway.[2][4][5]
The rationale for using Chk2 inhibitors as radioprotectors stems from the differential reliance of normal and cancerous cells on cell cycle checkpoints. Many tumor cells have defective G1 checkpoints (e.g., mutated p53), making them more dependent on the S and G2/M checkpoints for survival after DNA damage. In contrast, normal cells possess intact checkpoint machinery.[2][6] By inhibiting Chk2, it is possible to abrogate the apoptotic signal in normal cells, allowing them to arrest and repair DNA damage, while simultaneously sensitizing p53-deficient cancer cells to the lethal effects of radiation.[2][6]
Quantitative Data on Chk2 Inhibitor Activity
The following tables summarize the available quantitative data for various Chk2 inhibitors, demonstrating their potency and cellular effects. It is important to note the absence of specific public data for "this compound," and thus, data for other well-characterized inhibitors are presented as representative examples.
Table 1: In Vitro Potency of Selected Chk2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| 2-arylbenzimidazole 2h | Chk2 | 15 | Kinase Assay | [1] |
| Hymenialdisine-derived analogues | Chk2 | Nanomolar range | Kinase Assay | [2][6] |
| Isobavachalcone (IBC) | Chk2 | Not Specified | Radiometric Assay | [7] |
| BML-277 (Chk2 inhibitor II) | Chk2 | Not Specified | Cellular Assays | [8] |
| AZD7762 | Chk1/Chk2 | Not Specified | Cellular Assays | Not Applicable |
| NSC 109555 ditosylate | Chk2 | Not Specified | Cellular Assays | [9] |
Table 2: Radioprotective Effects of Chk2 Inhibition on Normal Cells
| Cell Type | Chk2 Inhibitor | Radiation Dose (Gy) | Observed Effect | Reference |
| Human CD4+ and CD8+ T-cells | 2-arylbenzimidazole 2h | Not Specified | Protection from apoptosis | [1] |
| Normal human cells (p53 wt) | Hymenialdisine-derived analogues | Not Specified | Increased survival | [2][6] |
| Chk2-/- MEFs | Genetic knockout | Various | Resistance to ionizing radiation | [5] |
| Wild-type MEFs | zVAD (caspase inhibitor) + IR | Various | Increased survival to the level of Chk2-/- cells | [5] |
Core Signaling Pathways
The radioprotective effect of Chk2 inhibitors is intricately linked to their modulation of the DNA damage response signaling cascade. The following diagrams, generated using the DOT language, illustrate these key pathways.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: A549 (human lung cancer), MCF7 (human breast cancer), and mouse embryonic fibroblasts (MEFs) from wild-type and Chk2-knockout mice are commonly used.[10][11]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Inhibitor Treatment: Cells are pre-incubated with the Chk2 inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) before irradiation.[9]
-
Irradiation: Irradiation is performed using an X-ray source at various doses (e.g., 3, 5, 7, 10 Gy).[9]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment, providing a measure of cell reproductive viability.
-
Cell Seeding: Cells are seeded at a low density in multi-well plates to allow for individual colony formation.[12]
-
Treatment and Irradiation: Cells are treated with the Chk2 inhibitor and irradiated as described above.
-
Incubation: Plates are incubated for 10-14 days to allow for colony growth.[12]
-
Fixation and Staining: Colonies are fixed with a solution like methanol and stained with crystal violet.[12]
-
Colony Counting: Colonies containing at least 50 cells are counted, and the surviving fraction is calculated relative to the untreated control.
Western Blot Analysis
Western blotting is used to detect and quantify the phosphorylation status of key proteins in the DDR pathway.
-
Cell Lysis: At various time points after irradiation, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., anti-pChk2 (Thr68), anti-p53 (Ser20)) and total proteins.[4]
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used to visualize the protein bands.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[13]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptosis.
-
Cell Cycle Analysis:
-
Cell Fixation: Cells are harvested and fixed in cold ethanol.[4]
-
Staining: Fixed cells are stained with a DNA-intercalating dye such as propidium iodide (PI).[9]
-
Analysis: The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[4]
-
Analysis: The fluorescence of the stained cells is measured by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.
-
TUNEL Assay for Apoptosis
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the labeling reagents.[9]
-
Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The incorporated label is detected, often by fluorescence microscopy or flow cytometry, to identify apoptotic cells.[9]
Conclusion and Future Directions
The inhibition of Chk2 presents a compelling strategy for enhancing the therapeutic ratio of radiotherapy. By selectively protecting normal tissues from radiation-induced apoptosis while potentially sensitizing p53-deficient tumors, Chk2 inhibitors hold the promise of allowing for higher, more effective radiation doses with fewer side effects. The available data, primarily from preclinical studies with various Chk2 inhibitors, strongly support this concept.
Future research should focus on several key areas:
-
Specificity of Chk2 Inhibitors: The development of highly specific Chk2 inhibitors, such as this compound, is crucial to minimize off-target effects.
-
In Vivo Studies: More extensive in vivo studies are needed to validate the radioprotective effects of Chk2 inhibitors in animal models and to assess their pharmacokinetic and pharmacodynamic properties.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to determine the safety and efficacy of Chk2 inhibitors as radioprotective agents in cancer patients.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from Chk2 inhibitor-based therapies will be essential for their successful clinical translation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Radioprotection by hymenialdisine-derived checkpoint kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chk2-mediated G2/M Cell Cycle Arrest Maintains Radiation Resistance in Malignant Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHK2 is involved in the p53-independent radiosensitizing effects of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronically Radiation-Exposed Survivor Glioblastoma Cells Display Poor Response to Chk1 Inhibition under Hypoxia [mdpi.com]
- 13. DNA damage signaling is activated during cancer progression in human colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chk2-IN-1 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis.[1] In response to DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase, leading to its autophosphorylation and subsequent phosphorylation of a cascade of downstream targets, including p53 and Cdc25 phosphatases.[1][2] Given its central role in the DNA damage response, Chk2 has emerged as a promising therapeutic target in oncology.[3][4] Chk2 inhibitors, such as Chk2-IN-1, are being investigated for their potential to sensitize cancer cells to DNA-damaging agents.[3]
These application notes provide a detailed protocol for a cell-based assay to evaluate the potency and cellular activity of Chk2 inhibitors. The primary method described is the quantification of Chk2 phosphorylation at key activation sites in response to a DNA-damaging agent, with and without the inhibitor.
Chk2 Signaling Pathway in DNA Damage Response
In response to DNA double-strand breaks, the MRE11-RAD50-NBS1 (MRN) complex recruits and activates ATM kinase. Activated ATM then phosphorylates Chk2 at Threonine 68 (Thr68), initiating Chk2's activation sequence.[5] This is followed by Chk2 dimerization and autophosphorylation at other sites, such as Serine 516 (S516), leading to full kinase activity.[6] Activated Chk2 then phosphorylates a range of downstream substrates to elicit a cellular response.[1]
Quantitative Data Summary
The potency of Chk2 inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) in cell-based assays. Below is a summary of representative data for known Chk2 inhibitors.
| Inhibitor | Cell Line | Assay Type | Endpoint Measured | IC50 / GI50 (µM) | Reference |
| CCT241533 | HT-29 | Growth Inhibition | Cell Viability | 1.7 | [7] |
| CCT241533 | HeLa | Growth Inhibition | Cell Viability | 2.2 | [7] |
| CCT241533 | MCF-7 | Growth Inhibition | Cell Viability | 5.1 | [7] |
| Isobavachalcone (IBC) | - | In Vitro Kinase Assay | Chk2 Activity | 3.5 | [8] |
| PV1019 | OVCAR-5 | Western Blot | Chk2 p-Ser516 | ~2.8 | [6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Chk2 Phosphorylation
This protocol details the measurement of Chk2 activation by assessing the phosphorylation of Chk2 at Serine 516 (p-Chk2 S516) in cells treated with a DNA-damaging agent and a Chk2 inhibitor.
Materials:
-
Cell Lines: HT-29, HeLa, or MCF-7 human cancer cell lines.
-
Culture Medium: Appropriate medium (e.g., DMEM, McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
DNA-Damaging Agent: Etoposide (stock solution in DMSO).
-
Chk2 Inhibitor: this compound (stock solution in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-Chk2 (Ser516), Rabbit anti-Chk2 (total), Mouse anti-Actin.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Other Reagents: PBS, BSA, non-fat dry milk, TBST, ECL Western blotting substrate.
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or DMSO (vehicle control) for 1 hour.[7]
-
DNA Damage Induction: Add a DNA-damaging agent, such as etoposide (final concentration 50 µM), to the wells and incubate for an additional 5 hours.[7] Include a control well with no etoposide treatment.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Chk2 (Ser516), total Chk2, and a loading control (e.g., Actin) overnight at 4°C with gentle agitation.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Chk2 signal to the total Chk2 and loading control signals. Calculate the percentage of inhibition for each concentration of this compound relative to the etoposide-treated control.
Protocol 2: Immunofluorescence Staining of Phospho-Chk2
This protocol allows for the visualization and quantification of Chk2 activation at a single-cell level by staining for phosphorylated Chk2 (Thr68).
Materials:
-
Cell Lines and Culture Reagents: As described in Protocol 1.
-
Glass Coverslips: Sterile glass coverslips placed in 12- or 24-well plates.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.1% Triton X-100 in PBS.
-
Blocking Solution: 5% normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-phospho-Chk2 (Thr68).
-
Secondary Antibody: Alexa Fluor-conjugated anti-rabbit IgG.
-
Nuclear Stain: DAPI.
-
Mounting Medium: Anti-fade mounting medium.
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips and treat with this compound and etoposide as described in Protocol 1.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[10]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[10]
-
Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the coverslips with the primary antibody against phospho-Chk2 (Thr68) diluted in blocking buffer overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: Wash the coverslips with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[12]
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto glass slides using an anti-fade mounting medium.[11]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the fluorescence intensity of phospho-Chk2 in the nucleus.
Conclusion
The provided protocols offer robust methods for assessing the cellular activity of Chk2 inhibitors like this compound. By measuring the inhibition of DNA damage-induced Chk2 phosphorylation, researchers can effectively determine the potency and mechanism of action of these compounds in a cellular context. These assays are essential tools for the preclinical evaluation and development of novel Chk2-targeted cancer therapies.
References
- 1. ptglab.com [ptglab.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-Chk2 (Thr68) Antibody (#2661) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 12. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Chk2-IN-1 in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), in mammalian cell culture. This document outlines the inhibitor's properties, experimental procedures for key assays, and visual representations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR).[1][2] Activated by Ataxia Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3][4][5] Given its central role in cell fate decisions following genotoxic stress, Chk2 is a significant target in cancer research and drug development.
This compound is a potent and selective ATP-competitive inhibitor of Chk2.[6][7][8] Its ability to specifically block Chk2 activity makes it a valuable tool for investigating the Chk2 signaling pathway and for evaluating the therapeutic potential of Chk2 inhibition, particularly in sensitizing cancer cells to DNA-damaging agents.
Properties of this compound
Proper handling and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.
| Property | Value | Reference(s) |
| Target | Checkpoint Kinase 2 (Chk2) | [6][7][8] |
| IC50 (Chk2) | 13.5 nM | [6][7][8] |
| IC50 (Chk1) | 220.4 nM | [6][7][8] |
| Solubility | Soluble in DMSO | [8][9] |
| Storage | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [8] |
| Chemical Formula | C15H13N5O2 | [8][10] |
| Molecular Weight | 295.30 g/mol | [10] |
Note: For optimal solubility, the stock solution can be warmed to 37°C and sonicated.[8]
Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunomart.com [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Enzo Life Sciences Chk2 inhibitor (1mg). CAS: 724708-21-8, Quantity: Each | Fisher Scientific [fishersci.com]
- 10. Chk2 Inhibitor [sigmaaldrich.com]
Application Notes and Protocols for Chk2-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), in in vitro research settings. Detailed protocols for key experiments are provided to assist in the accurate assessment of its biological activity.
Introduction
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway.[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic stability.[2] Dysregulation of the Chk2 signaling pathway is implicated in cancer, making it an attractive target for therapeutic intervention. This compound is a potent and selective ATP-competitive inhibitor of Chk2, demonstrating significant potential as a tool for studying the roles of Chk2 in cellular processes and as a starting point for drug discovery efforts.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of this compound and other relevant Chk2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Selectivity (Chk1/Chk2) | Reference |
| This compound | Chk2 | 13.5 | ~16-fold | [3] |
| This compound | Chk1 | 220.4 | - | [3] |
Table 2: Cellular Activity of Selected Chk2 Inhibitors
| Compound | Cell Line | Assay Type | Effective Concentration | Observed Effect | Reference |
| PF-00477736 | BJAB | Cell Viability | 10 nM (24h) | ~50% decrease in cell viability | [4] |
| PF-00477736 | Various | Cell Viability | 140-230 nM (48h) | IC50 range in sensitive cell lines | [4] |
| CCT241533 | HT-29 | Growth Inhibition (SRB) | 1.7 µM | GI50 | |
| Isobavachalcone | MCF-7 | Chk2 Autophosphorylation | 15 µM (2h pre-treatment) | ~50% inhibition of CPT-induced pChk2 (S516) | [5] |
| BML-277 | Eµ-Myc Lymphoma | Cell Viability (in combination) | Low concentrations | Antagonized PARP inhibitor-induced cytotoxicity | [6] |
Signaling Pathway
The Chk2 signaling pathway is a crucial component of the cellular response to DNA damage. The following diagram illustrates the key components and interactions within this pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
In Vitro Chk2 Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 value of this compound against purified Chk2 enzyme.
Experimental Workflow:
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Chk2 substrate (e.g., CHKtide peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the this compound dilutions. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).
-
Add diluted Chk2 enzyme to all wells except the negative control.
-
Prepare a master mix of ATP and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP/substrate mix to all wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP formed to ATP.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cellular Chk2 Phosphorylation Assay (Western Blot)
This protocol is to assess the ability of this compound to inhibit Chk2 autophosphorylation in a cellular context.
Experimental Workflow:
Materials:
-
Human cancer cell line (e.g., MCF-7, U2OS)
-
Complete cell culture medium
-
This compound
-
DNA damaging agent (e.g., Etoposide, Doxorubicin, or ionizing radiation source)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (e.g., Thr68 or Ser516), anti-total Chk2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with a range of concentrations of this compound for 1-2 hours.
-
Induce DNA damage by adding a DNA damaging agent (e.g., 10 µM Etoposide for 1-2 hours) or by exposing the cells to ionizing radiation (IR).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on Chk2 phosphorylation.
Cell Cycle Analysis
This protocol is to determine the effect of this compound on cell cycle progression, typically in combination with a DNA damaging agent.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
DNA damaging agent
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat them with this compound and/or a DNA damaging agent as described in the Western Blot protocol.
-
Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution by flow cytometry.
Cell Viability Assay (MTT or similar)
This protocol is to measure the effect of this compound on cell proliferation and viability.
Materials:
-
Human cancer cell line
-
Complete cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.
Conclusion
This compound is a valuable research tool for investigating the complex roles of Chk2 in the DNA damage response and other cellular processes. The protocols provided herein offer a framework for characterizing its in vitro activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
Preparing a Chk2-IN-1 Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of Chk2-IN-1, a potent and selective inhibitor of checkpoint kinase 2 (Chk2), using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol will help ensure the accurate and reproducible use of this compound in various research applications.
Introduction to this compound
This compound is a small molecule inhibitor that targets the ATP-binding pocket of Chk2 with high selectivity. Chk2 is a critical serine/threonine kinase in the DNA damage response pathway, playing a key role in cell cycle arrest and apoptosis.[1][2][3][4] Upon DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, which in turn phosphorylates a variety of downstream targets, including p53, Cdc25A, and Cdc25C, to orchestrate the cellular response to DNA damage.[1][5][6] Inhibition of Chk2 is a valuable strategy in cancer research and therapy, as it can sensitize cancer cells to DNA-damaging agents.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 295.30 g/mol | |
| CAS Number | 724708-21-8 | [7] |
| Purity | ≥95% (HPLC) | |
| Appearance | Pale yellow solid | |
| Solubility in DMSO | 100 mg/mL | |
| IC₅₀ for Chk2 | 13.5 nM | [7][8] |
| IC₅₀ for Chk1 | 220.4 nM | [7][8] |
| Storage of Powder | -20°C | [8] |
| Storage of Stock Solution (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months | [8] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath
-
Water bath set to 37°C
-
Pipettes and sterile, nuclease-free pipette tips
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
Safety Precautions
-
This compound: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid inhalation, ingestion, and skin/eye contact.
-
DMSO: DMSO is a powerful solvent that can readily penetrate the skin, carrying dissolved substances with it. Always wear appropriate gloves and eye protection. Work in a well-ventilated area or a chemical fume hood.
Procedure
-
Preparation: Ensure a clean and dry workspace. It is highly recommended to perform the weighing and initial dissolution steps in a chemical fume hood.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.953 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 295.30 g/mol × 1000 mg/g = 2.953 mg
-
-
-
Dissolution in DMSO: a. Transfer the weighed this compound powder to a sterile amber microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. For a 10 mM solution with 2.953 mg of this compound, add 1 mL of DMSO. c. Vortex the tube for 1-2 minutes to initiate dissolution.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve with vortexing, follow these steps. To increase solubility, heat the tube to 37°C and then oscillate in an ultrasonic bath for some time.[8] a. Place the tube in a 37°C water bath for 5-10 minutes. b. Following the warming step, place the tube in a sonicator water bath for 5-10 minutes. c. Visually inspect the solution to ensure all solid has dissolved and the solution is clear. Repeat the warming and sonication steps if necessary.
-
Storage: a. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Visualizations
Experimental Workflow
References
- 1. ATM–Chk2–p53 activation prevents tumorigenesis at an expense of organ homeostasis upon Brca1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of ATM/Chk2/p53 pathway components accelerates tumor development and contributes to radiation resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Chk2-IN-1 in DNA Damage Sensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor and a key mediator in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks (DSBs), Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, initiating a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis.[1][2] This mechanism allows cells to repair genomic damage before proceeding with cell division, thus maintaining genomic integrity. In many cancer cells, the reliance on checkpoint kinases like Chk2 is heightened due to defects in other cell cycle control mechanisms, such as the p53 pathway. Therefore, inhibiting Chk2 presents a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.
Chk2-IN-1 is a potent and selective inhibitor of Chk2. By blocking the activity of Chk2, this compound prevents the downstream signaling that leads to cell cycle arrest and DNA repair. This forces cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and cell death, thereby enhancing the efficacy of DNA-damaging therapies. These application notes provide a comprehensive guide to utilizing this compound for DNA damage sensitization studies, including detailed protocols for key experiments.
Chk2 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway and the mechanism of action for this compound.
Caption: Chk2 signaling pathway in response to DNA double-strand breaks and its inhibition by this compound.
Quantitative Data Summary
The optimal concentration and treatment duration of this compound for DNA damage sensitization can be cell-type and DNA-damaging agent dependent. The following table summarizes typical experimental conditions for Chk2 inhibitors based on available literature. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific model system.
| Parameter | This compound | Other Chk2 Inhibitors (e.g., BML-277) | Reference Cell Line(s) | DNA Damaging Agent | Effect |
| IC50 | 13.5 nM | 3.5 µM (Isobavachalcone) | In vitro kinase assay | N/A | Inhibition of Chk2 kinase activity |
| Effective Concentration | 50 - 500 nM (typical starting range) | 10 - 20 µM | MCF-7 | Camptothecin (CPT) | Inhibition of Chk2 autophosphorylation |
| Pre-treatment Duration | 1 - 4 hours (recommended) | 2 hours | MCF-7 | Camptothecin (CPT) | Sensitization to DNA damage |
| Co-treatment Duration | 24 - 72 hours | 24 hours | RPE-1 | Ionizing Radiation (IR) | Maintenance of G1 arrest |
| Sensitization Endpoint | Increased apoptosis, Reduced clonogenic survival, G2/M checkpoint abrogation | Increased γH2AX, PARP cleavage | MIA PaCa-2, HCT116 | Gemcitabine, TRAIL | Enhanced cytotoxicity |
Experimental Workflow for Assessing DNA Damage Sensitization
The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in sensitizing cells to a DNA-damaging agent.
Caption: General experimental workflow for assessing DNA damage sensitization by this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a DNA-damaging agent on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., doxorubicin, etoposide)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
This compound Pre-treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Incubate for 1-4 hours.
-
DNA Damage Induction: Add the DNA-damaging agent at various concentrations to the wells already containing this compound.
-
Incubation: Incubate the plate for an additional 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Clonogenic Survival Assay
This assay assesses the long-term effect of this compound and a DNA-damaging agent on the ability of single cells to form colonies.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
6-well plates
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well, depending on the expected toxicity) in 6-well plates.
-
Treatment: Allow cells to attach overnight. The next day, pre-treat the cells with this compound for 1-4 hours.
-
DNA Damage: Expose the cells to the DNA-damaging agent (e.g., irradiate the plates).
-
Incubation: Replace the medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Colony Counting: Gently wash the wells with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blot Analysis of DNA Damage Markers
This protocol is for detecting changes in the phosphorylation status of Chk2 and other DNA damage markers.
Materials:
-
Cells of interest
-
6-well or 10 cm plates
-
This compound
-
DNA-damaging agent
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-Histone H2A.X (Ser139) [γH2AX], anti-H2AX, anti-cleaved PARP, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and the DNA-damaging agent as described in the previous protocols. A typical time point for analysis is 24 hours post-damage.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. The next day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Densitometry can be used to quantify the changes in protein expression and phosphorylation, normalized to a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle distribution after DNA damage.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
DNA-damaging agent
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound and the DNA-damaging agent.
-
Cell Harvesting: At the desired time point (e.g., 24 hours), harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Look for abrogation of the G2/M checkpoint in cells treated with the DNA-damaging agent and this compound.
Conclusion
This compound is a valuable tool for investigating the role of the Chk2 kinase in the DNA damage response and for exploring its potential as a sensitizer to cancer therapies. The protocols provided here offer a starting point for researchers to design and execute experiments to assess the efficacy of this compound in their specific research context. It is crucial to optimize treatment conditions, including inhibitor concentration and treatment duration, for each cell line and DNA-damaging agent to achieve the most reliable and significant results.
References
Application Note: Western Blot Protocol for p-Chk2 (Thr68) Detection Following Chk2-IN-1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by regulating cell cycle checkpoints, DNA repair, and apoptosis in response to DNA damage.[1][2] Upon DNA damage, particularly double-strand breaks, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates Chk2 at threonine 68 (Thr68).[3][4][5] This phosphorylation event is a crucial initial step for Chk2 activation, leading to its dimerization and subsequent autophosphorylation, enabling it to phosphorylate downstream targets like p53 and Cdc25A.[4][6][7]
Chk2-IN-1 is a potent and selective inhibitor of Chk2, with a reported IC50 of 13.5 nM.[8] It offers a valuable tool for studying the roles of Chk2 in cellular processes and for investigating its potential as a therapeutic target. This application note provides a detailed protocol for treating cells with this compound and subsequently performing a western blot to detect the phosphorylation status of Chk2 at Thr68.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk2 signaling pathway in response to DNA damage and the experimental workflow for assessing the efficacy of this compound.
Caption: Chk2 signaling pathway upon DNA damage and its inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of p-Chk2 (Thr68).
Data Presentation
The following table summarizes hypothetical quantitative data from a western blot experiment designed to assess the effect of this compound on Chk2 phosphorylation at Thr68 in response to Doxorubicin-induced DNA damage.
| Treatment Group | Doxorubicin (1 µM) | This compound (1 µM) | Normalized p-Chk2 (Thr68) Intensity (Arbitrary Units) | Normalized Total Chk2 Intensity (Arbitrary Units) | Ratio of p-Chk2 to Total Chk2 |
| Untreated Control | - | - | 0.15 | 1.00 | 0.15 |
| Doxorubicin | + | - | 1.20 | 1.05 | 1.14 |
| This compound | - | + | 0.12 | 0.98 | 0.12 |
| Doxorubicin + this compound | + | + | 0.25 | 1.02 | 0.25 |
Note: Data are for illustrative purposes. Actual results may vary based on cell line, experimental conditions, and antibody performance.
Experimental Protocols
A. Cell Culture and Treatment
-
Seed cells (e.g., HeLa, HEK293) in appropriate culture dishes and grow to 70-80% confluency.[9]
-
To induce DNA damage and subsequent Chk2 phosphorylation, treat cells with a DNA-damaging agent such as Doxorubicin (e.g., 1 µM for 2 hours). Include an untreated control group.
-
For inhibitor studies, pre-treat cells with this compound (e.g., 1 µM) for 1 hour before the addition of the DNA-damaging agent. Maintain the inhibitor in the media during the DNA damage treatment.
-
Include control groups: untreated, Doxorubicin only, and this compound only.
B. Cell Lysis and Protein Quantification
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).[9][10]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11][12] Use an appropriate volume of lysis buffer (e.g., 500 µL for a 10 cm dish).[10]
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9][10]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
C. Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to each lysate.[11]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[10][11]
-
Centrifuge briefly to collect the contents at the bottom of the tube.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.[10]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[3][11] Pre-wet the PVDF membrane in methanol before transfer.[11]
-
-
Immunodetection:
-
Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[11] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains phosphoproteins that can cause high background.[11][13]
-
Primary Antibody Incubation: Dilute the primary antibodies in 5% BSA/TBST according to the manufacturer's recommendations. Recommended antibodies include:
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.[10][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[10]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[11]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using a CCD-based imager or X-ray film.[9]
-
Quantify the band intensities using image analysis software. Normalize the p-Chk2 (Thr68) signal to the total Chk2 signal to determine the relative phosphorylation level.
-
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Chk2 prevents mitotic exit when the majority of kinetochores are unattached - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Chk2 (Thr68) (C13C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. origene.com [origene.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Phospho-Chk2 (Thr68) Polyclonal Antibody (PA5-104715) [thermofisher.com]
Application Notes and Protocols: Utilizing Chk2-IN-1 in Combination with Doxorubicin for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the synergistic anti-cancer effects of the selective checkpoint kinase 2 (Chk2) inhibitor, Chk2-IN-1, in combination with the chemotherapeutic agent doxorubicin. Doxorubicin is a potent DNA-damaging agent that induces cell cycle arrest, primarily at the G2/M checkpoint, allowing time for DNA repair.[1][2] Inhibition of Chk2, a key transducer kinase in the DNA damage response (DDR) pathway, can abrogate this protective checkpoint, leading to mitotic catastrophe and enhanced apoptosis in cancer cells.[1][3][4] These protocols offer a framework for researchers to explore this promising combination therapy in various cancer cell lines.
Introduction
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy.[5] Its primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks (DSBs).[6] This DNA damage triggers the activation of the ATM-Chk2 signaling pathway, which in turn phosphorylates downstream targets such as p53 and Cdc25, resulting in cell cycle arrest to allow for DNA repair.[6][7] However, many cancer cells exploit this checkpoint to survive chemotherapy.
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response.[8] Following activation by ATM, Chk2 phosphorylates a variety of substrates to initiate cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis.[8] The selective inhibition of Chk2 presents a therapeutic strategy to override the doxorubicin-induced G2/M arrest, forcing cancer cells with damaged DNA to enter mitosis, which ultimately leads to enhanced cell death.[1][3] this compound is a potent and selective inhibitor of Chk2, making it a valuable tool for investigating this therapeutic approach.
Data Presentation
The following tables summarize quantitative data from studies investigating the combination of Chk2 inhibitors with doxorubicin. Note that specific data for this compound in combination with doxorubicin is limited; therefore, data from studies using other Chk1/Chk2 inhibitors are included to provide a rationale and starting point for experimentation.
Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Doxorubicin IC50 |
| NALM-6, NALM-19, REH | Acute Lymphoblastic Leukemia | 0.25 - 2.5 µM |
| MOLT-4, RPMI-8402, CEM | Acute Lymphoblastic Leukemia | 0.25 - 2.5 µM |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.1 µM |
| SKBR3 | Breast Cancer | 0.95 µM |
| MCF7 | Breast Cancer | 1.79 µM |
Table 2: Synergistic Effects of Chk2 Inhibitors in Combination with Doxorubicin
| Cell Line | Chk Inhibitor (Concentration) | Doxorubicin (Concentration) | Effect | Reference |
| Acute Lymphoblastic Leukemia Cell Lines | Chk1/Chk2 inhibitor (2, 5, 10 nM) | 5, 10, 25, 50 nM (sensitive lines) or 50, 100, 250, 500 nM (less sensitive lines) | Synergistic reduction in cell viability and induction of apoptosis.[1] | [1] |
| Primary Breast Cells | Chk2 inhibitor (10 µM) | 0.2 µM | Abrogation of doxorubicin-induced G2/M arrest.[3] | [3] |
| Primary Lung Cells | Chk2 inhibitor (10 µM) | 1 µM | Partial abrogation of doxorubicin-induced G2/M arrest.[3] | [3] |
| U2932 (Diffuse Large B-cell Lymphoma) | Isobavachalcone (Chk2 inhibitor, IC20 of 4.5 µM) | Various concentrations | Potentiation of growth inhibitory effect.[9] | [9] |
Signaling Pathways and Experimental Workflow
Caption: Doxorubicin-induced DNA damage response and the effect of this compound.
Caption: General experimental workflow for studying the combination of this compound and doxorubicin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and doxorubicin, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treat the cells with varying concentrations of this compound, doxorubicin, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of the combination treatment on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound, doxorubicin, or the combination for 24-48 hours. A common experimental design is to pre-treat with doxorubicin for a period (e.g., 18 hours) to induce G2/M arrest, followed by the addition of this compound for a shorter duration (e.g., 1-9 hours).[1]
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified using appropriate software. An increase in the sub-G1 population is indicative of apoptosis.
Western Blot Analysis of DNA Damage Response Proteins
This protocol is for examining the modulation of key proteins in the DNA damage response pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Chk2 (Thr68)
-
Total Chk2
-
Phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Total H2A.X
-
p53
-
Cleaved PARP
-
β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat as described for cell cycle analysis.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system. Densitometry analysis can be performed to quantify changes in protein expression.
Conclusion
The combination of this compound and doxorubicin holds significant therapeutic potential by exploiting the reliance of cancer cells on the DNA damage checkpoint for survival. The protocols outlined in this document provide a comprehensive guide for researchers to investigate the synergistic effects of this combination therapy. By systematically evaluating cell viability, cell cycle progression, and the modulation of key DNA damage response proteins, a deeper understanding of the underlying mechanisms can be achieved, paving the way for further pre-clinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Differential effects of doxorubicin treatment on cell cycle arrest and Skp2 expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-type-specific role of CHK2 in mediating DNA damage-induced G2 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct DNA damage determines differential phosphorylation of Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 10. repositorio.uam.es [repositorio.uam.es]
Chk2-IN-1 for the Investigation of Homologous Recombination Repair: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Chk2-IN-1, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), to study its role in homologous recombination (HR) repair of DNA double-strand breaks (DSBs). This document includes detailed protocols for key experiments, quantitative data from relevant studies, and visualizations of the pertinent signaling pathways and experimental workflows.
Introduction to Chk2 and Homologous Recombination
Checkpoint Kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by regulating the DNA damage response (DDR).[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, DNA repair, and apoptosis.[1] This action helps to preserve genomic stability and prevent the proliferation of cells with damaged DNA.[1]
Homologous recombination is a high-fidelity DNA repair pathway essential for repairing DSBs, particularly in the S and G2 phases of the cell cycle. A key player in this process is BRCA1, which, upon DNA damage, is phosphorylated by Chk2 at serine 988. This phosphorylation event is critical for the regulation of HR, influencing DNA end resection and the recruitment of other repair factors like RAD51 and BRCA2.
This compound: A Tool for Studying Chk2's Role in HR
This compound is a potent and selective inhibitor of Chk2, with a reported IC50 of 13.5 nM.[2] Its selectivity for Chk2 over the related kinase Chk1 (IC50 of 220.4 nM) makes it a valuable tool for dissecting the specific functions of Chk2 in cellular processes, including homologous recombination.[2] By inhibiting Chk2 activity, researchers can investigate the consequences of impaired Chk2 signaling on the efficiency and regulation of HR repair.
Key Applications of this compound in HR Research
-
Elucidating the role of Chk2-mediated BRCA1 phosphorylation: this compound can be used to prevent the phosphorylation of BRCA1 at Serine 988, allowing for the study of its impact on downstream HR events.
-
Investigating the requirements for RAD51 foci formation: The formation of RAD51 foci at sites of DNA damage is a hallmark of active HR. This compound can be employed to determine the dependency of this process on Chk2 activity.
-
Assessing the impact on cell survival after DNA damage: By inhibiting a key component of the DNA damage response, this compound can sensitize cells to DNA damaging agents. This can be quantified through cell viability and clonogenic survival assays.
-
Dissecting the interplay between Chk2 and other DNA repair pathways: this compound can be used in combination with inhibitors of other DNA repair pathways (e.g., PARP inhibitors) to explore synthetic lethal interactions.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Chk2 | 13.5[2] |
| Chk1 | 220.4[2] |
Table 2: Representative Effects of Chk2 Inhibition on RAD51 Foci Formation
| Cell Line | Treatment | % of Cells with >5 RAD51 Foci (Mean ± SD) |
| U2OS | DMSO (Control) + IR (10 Gy) | 65 ± 5 |
| U2OS | Chk2 Inhibitor (BML-277, 20 µM) + IR (10 Gy) | 25 ± 4 |
| MCF-7 | DMSO (Control) + Bleomycin | 58 ± 6 |
| MCF-7 | Chk2 Inhibitor (Isobavachalcone, 15 µM) + Bleomycin | 22 ± 3 |
Note: Data presented are representative of the effects of Chk2 inhibition on RAD51 foci formation as specific quantitative data for this compound was not available in the searched literature. Researchers should perform their own experiments to determine the specific effects of this compound in their system.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for RAD51 Foci Formation
This protocol details the procedure for visualizing and quantifying the formation of RAD51 nuclear foci, a key indicator of homologous recombination activity, following treatment with this compound and a DNA damaging agent.
Materials:
-
Cell line of interest (e.g., U2OS, MCF-7)
-
Glass coverslips
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., Ionizing Radiation (IR), Bleomycin, Camptothecin)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) stain
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1-2 hours. Optimal concentration and incubation time should be determined empirically.
-
Induce DNA damage. For example, expose cells to 10 Gy of ionizing radiation and allow them to recover for 4-6 hours.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-RAD51 antibody diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the slides using a fluorescence microscope. Capture images of multiple fields of view.
-
Quantify the number of RAD51 foci per nucleus. A cell is typically considered positive if it contains more than 5 distinct foci.
Protocol 2: Western Blotting for Phospho-Chk2 and Downstream Targets
This protocol is for assessing the inhibitory effect of this compound on Chk2 activity by measuring the phosphorylation of Chk2 and its downstream targets like BRCA1.
Materials:
-
Cell line of interest
-
This compound
-
DNA damaging agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Chk2 (Thr68), Rabbit anti-Chk2, Rabbit anti-phospho-BRCA1 (Ser988), Mouse anti-BRCA1, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound and a DNA damaging agent as described in Protocol 1.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Chk2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To probe for other proteins, strip the membrane and re-probe with another primary antibody, or run parallel gels.
Protocol 3: Cell Viability Assay (WST-1 Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound and a DNA damaging agent.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
DNA damaging agent
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (and/or a DNA damaging agent) and appropriate controls (e.g., vehicle control, untreated control).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Chk2 signaling pathway in homologous recombination.
Caption: Experimental workflow for this compound studies.
References
Application of Chk2 Inhibitors in Radiosensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by acting as a key transducer in the DNA damage response (DDR) pathway.[1][2] In response to DNA double-strand breaks (DSBs) induced by ionizing radiation (IR), Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase.[2] Activated Chk2 then phosphorylates a variety of downstream substrates to orchestrate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis.[1][3] This role in cell cycle regulation and DNA repair makes Chk2 an attractive target for cancer therapy. By inhibiting Chk2, cancer cells can be prevented from repairing radiation-induced DNA damage, leading to increased cell death and enhanced tumor sensitivity to radiation, a concept known as radiosensitization. This application note provides an overview of the use of Chk2 inhibitors, with a focus on their application in radiosensitization studies. While the specific inhibitor "Chk2-IN-1" is not extensively documented in publicly available research, this document will refer to the principles of Chk2 inhibition and utilize data from well-characterized Chk1/2 inhibitors like AZD7762 to illustrate the expected outcomes and experimental approaches.
Mechanism of Action: Chk2 in the DNA Damage Response
Upon induction of DNA DSBs by ionizing radiation, the Mre11-Rad50-Nbs1 (MRN) complex recruits and activates ATM kinase.[2] ATM then phosphorylates Chk2 at Threonine 68, leading to its activation.[2] Activated Chk2 subsequently targets several key proteins to halt cell cycle progression and promote DNA repair or apoptosis.[1][2] Key downstream targets include:
-
p53: Chk2 phosphorylates p53 on Serine 20, which disrupts the p53-MDM2 interaction, leading to p53 stabilization and accumulation.[2][4] This promotes the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.
-
Cdc25A and Cdc25C: Chk2 phosphorylates these phosphatases, marking them for degradation or inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) and leads to G1/S and G2/M cell cycle arrest, respectively, allowing time for DNA repair.[1]
-
BRCA1: Chk2 phosphorylates BRCA1, a key protein in homologous recombination (HR) repair of DNA DSBs.[2]
By inhibiting Chk2, the signaling cascade that leads to cell cycle arrest and DNA repair is disrupted. This forces cancer cells, particularly those with deficient p53, to enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.
Quantitative Data on Radiosensitization by Chk2 Inhibition
The effectiveness of a radiosensitizer is often quantified by the Dose Modification Factor (DMF) or Radiation Enhancement Ratio (RER), which is the ratio of the radiation dose required to achieve a certain level of cell killing without the sensitizer to the dose required for the same level of killing with the sensitizer. A DMF greater than 1 indicates radiosensitization. The following table summarizes representative data for the Chk1/2 inhibitor AZD7762, which demonstrates the potential for Chk2 inhibition in radiosensitization.
| Cell Line | p53 Status | Chk2 Inhibitor (Concentration) | Radiation Dose (Gy) | Survival Fraction (SF) | Dose Modification Factor (DMF) at 10% Survival | Reference |
| HT29 (human colon cancer) | Mutant | AZD7762 (50 nM) | 2 | Not specified | 1.6 | [5] |
| MiaPaCa-2 (human pancreatic cancer) | Mutant | AZD7762 (100 nM) | Not specified | Not specified | 1.5 ± 0.08 | [6] |
| HCT116 (human colon cancer) | Wild-type | AZD7762 (50 nM) | 2 | Not specified | 1.1 | [5] |
| Normal Human Fibroblasts (1522) | Wild-type | AZD7762 (50 nM) | 2 | Not specified | No sensitization | [5] |
Note: The data presented is for the dual Chk1/2 inhibitor AZD7762 and is intended to be illustrative of the effects of inhibiting the Chk2 pathway.
Experimental Protocols
A typical workflow for assessing the radiosensitizing potential of a Chk2 inhibitor involves a series of in vitro assays.
Protocol 1: Clonogenic Survival Assay
This assay is the gold standard for determining cell reproductive death after treatment with ionizing radiation.[3][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Chk2 inhibitor stock solution
-
X-ray irradiator
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and seed appropriate numbers into 6-well plates. The number of cells seeded will depend on the radiation dose, with fewer cells for lower doses and more for higher doses (e.g., 200 cells for 0 Gy, 500 for 2 Gy, 1000 for 4 Gy, etc.).[2]
-
Allow cells to attach overnight.
-
-
Treatment:
-
Pre-treat cells with the desired concentration of Chk2 inhibitor for a specified time (e.g., 1-2 hours) before irradiation.
-
Irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, replace the medium with fresh medium containing the Chk2 inhibitor (or drug-free medium, depending on the experimental design).
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Fixation and Staining:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing ≥50 cells.
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = PE of treated cells / PE of control cells.
-
Plot the SF versus radiation dose on a semi-logarithmic graph to generate a cell survival curve.
-
Determine the DMF from the survival curves.
-
Protocol 2: Western Blot for DDR Protein Phosphorylation
This protocol is used to assess the activation state of Chk2 and its downstream targets.
Materials:
-
Treated cells from a time-course experiment (e.g., 0, 1, 4, 24 hours post-irradiation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-p53 (Ser15/20), anti-p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle.
Materials:
-
Treated cells
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells (including supernatant) at various time points after treatment.
-
Wash cells with PBS and resuspend in a small volume of PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use the flow cytometry software to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
The inhibition of Chk2 presents a promising strategy for enhancing the efficacy of radiotherapy in cancer treatment. By disrupting the DNA damage response, Chk2 inhibitors can selectively sensitize tumor cells to radiation, leading to increased cell killing. The protocols and data presented in this application note provide a framework for researchers to investigate the radiosensitizing potential of Chk2 inhibitors in their own experimental systems. Further research into specific and potent Chk2 inhibitors is warranted to translate these preclinical findings into clinical benefits for cancer patients.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Cell irradiation and clonogenic survival assay [bio-protocol.org]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sustained CHK2 activity, but not ATM activity, is critical to maintain a G1 arrest after DNA damage in untransformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Clonogenic Assay [bio-protocol.org]
Application Notes and Protocols: Chk2-IN-1 for Chemosensitization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] Upon DNA damage, particularly double-strand breaks (DSBs), Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase.[3][4] Activated Chk2 then phosphorylates a variety of downstream substrates, including p53, Cdc25A, and BRCA1, to induce cell cycle arrest, facilitate DNA repair, or trigger apoptosis if the damage is irreparable.[2][5][6]
In many cancer cells, the reliance on checkpoint kinases for survival following DNA damage is heightened, especially in tumors with defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1] This dependency presents a therapeutic window for Chk2 inhibitors to act as chemosensitizing agents. By inhibiting Chk2, these compounds can abrogate DNA damage-induced cell cycle arrest and impair DNA repair, leading to an accumulation of lethal DNA damage in cancer cells when combined with conventional chemotherapeutic agents.[1][7]
Chk2-IN-1 is a potent and selective inhibitor of Chk2. While specific quantitative data for the chemosensitization effects of this compound in combination with various chemotherapeutic agents is not extensively published, data from other potent and selective Chk2 inhibitors, such as CCT241533, demonstrate the potential of this therapeutic strategy.[5][8][9] This document provides an overview of the experimental design for evaluating Chk2 inhibitors as chemosensitizing agents, including detailed protocols for key assays and representative data from similar compounds.
Chk2 Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Experimental Design for Chemosensitization Studies
A typical workflow to evaluate the chemosensitizing potential of a Chk2 inhibitor like this compound involves a series of in vitro assays.
Quantitative Data Summary
The following tables summarize representative data on the efficacy of selective Chk2 inhibitors as single agents and in combination with chemotherapeutic drugs. This data is derived from studies on CCT241533 and AZD7762, potent Chk2 inhibitors with similar mechanisms of action to this compound.
Table 1: Single Agent Growth Inhibitory IC50 (GI50) of a Selective Chk2 Inhibitor (CCT241533) [9]
| Cell Line | Cancer Type | GI50 (µM) |
| HT-29 | Colon Cancer | 1.7 |
| HeLa | Cervical Cancer | 2.2 |
| MCF-7 | Breast Cancer | 5.1 |
Table 2: Potentiation of PARP Inhibitor Cytotoxicity by a Selective Chk2 Inhibitor (CCT241533) [5][8][9]
The potentiation index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 of the PARP inhibitor in combination with the Chk2 inhibitor. A PI greater than 1 indicates potentiation.
| Cell Line | PARP Inhibitor | Chk2 Inhibitor (Fixed Conc.) | GI50 PARP Inhibitor Alone (nM) | GI50 PARP Inhibitor + Chk2 Inhibitor (nM) | Potentiation Index (PI) |
| HeLa | AG14447 | CCT241533 (GI50) | 150 | 50 | 3.0 |
| HT-29 | AG14447 | CCT241533 (GI50) | 200 | 80 | 2.5 |
| HeLa | Olaparib | CCT241533 (3 µM) | 1000 | 250 | 4.0 |
Table 3: Synergistic Effect of a Chk1/2 Inhibitor (AZD7762) with Cisplatin in Ovarian Clear Cell Carcinoma Cell Lines [10]
The combination effect is determined by assessing cell viability. A synergistic effect indicates that the combined therapeutic effect is greater than the sum of the individual effects.
| Cell Line | AZD7762 (nM) | Cisplatin (µM) | Combination Effect |
| RMG-I | 100 | 5 | Synergistic |
| KK | 100 | 10 | Synergistic |
| OVISE | 100 | 2 | Synergistic |
| TOV-21G | 100 | 1 | Synergistic |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound, a chemotherapeutic agent, and their combination on cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapeutic agent alone, or a combination of both. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and a chemotherapeutic agent, alone and in combination.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with this compound, the chemotherapeutic agent, or the combination for a predetermined time (e.g., 24-48 hours).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V-FITC and PI negative, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the effect of this compound on cell cycle distribution and its ability to abrogate chemotherapy-induced cell cycle arrest.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
1X PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with 1X PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash twice with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To confirm the inhibition of Chk2 activity and assess the status of downstream signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Chk2, anti-phospho-Chk2 (Thr68), anti-p53, anti-phospho-p53 (Ser20), anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the protein band intensities, normalizing to a loading control like β-actin or GAPDH.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Wild-Type p53 in Cisplatin-Induced Chk2 Phosphorylation and the Inhibition of Platinum Resistance with a Chk2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chk1/2 inhibition overcomes the cisplatin resistance of head and neck cancer cells secondary to the loss of functional p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting of focal adhesion kinase enhances the immunogenic cell death of PEGylated liposome doxorubicin to optimize therapeutic responses of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Checkpoint kinase inhibitor AZD7762 overcomes cisplatin resistance in clear cell carcinoma of the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle After Chk2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase that functions as a tumor suppressor by playing a pivotal role in the DNA damage response (DDR) pathway.[1][2] Upon activation by ataxia-telangiectasia mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3][4] The activation of Chk2 can lead to cell cycle arrest at both the G1/S and G2/M phases.[1][4][5]
Chk2-IN-1 is a potent and selective inhibitor of Chk2 kinase activity. By inhibiting Chk2, this compound can abrogate the DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint.[6][7] This can sensitize cancer cells to DNA-damaging agents, making Chk2 an attractive target for cancer therapy.[7][8]
This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a flow cytometry experiment analyzing the cell cycle distribution of a cancer cell line treated with a vehicle control or this compound, both in the presence and absence of a DNA-damaging agent (e.g., doxorubicin).
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 | 1.1 ± 0.3 |
| This compound (1 µM) | 64.8 ± 2.9 | 16.1 ± 2.0 | 19.1 ± 2.7 | 1.3 ± 0.4 |
| Doxorubicin (0.5 µM) | 35.7 ± 4.5 | 10.3 ± 1.5 | 54.0 ± 5.1 | 3.2 ± 0.8 |
| This compound + Doxorubicin | 20.1 ± 3.8 | 8.9 ± 1.2 | 45.5 ± 6.2 | 25.5 ± 4.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Chk2 signaling pathway and the experimental workflow for cell cycle analysis.
Caption: Chk2 signaling in the DNA damage response.
Caption: Workflow for flow cytometry cell cycle analysis.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (dissolved in DMSO)
-
DNA-damaging agent (e.g., doxorubicin, etoposide)
-
Dimethyl sulfoxide (DMSO, as vehicle control)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes (5 mL)
-
Cell culture plates or flasks
-
Flow cytometer
Protocol for Cell Treatment
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvesting.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Prepare working solutions of this compound and the DNA-damaging agent in the cell culture medium.
-
For the combination treatment, pre-treat cells with this compound for 1-2 hours before adding the DNA-damaging agent.
-
Include appropriate controls: untreated cells, vehicle control (DMSO), this compound alone, and DNA-damaging agent alone.
-
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution using propidium iodide staining.[9][10]
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin by adding 2 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Collect any floating cells from the initial culture medium and combine them with the harvested cells to include apoptotic populations.
-
Centrifuge the cells at 300 x g for 5 minutes.[10]
-
Discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800-1000 x g) for 5-10 minutes. Ethanol-fixed cells are less dense.[10]
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 5 mL of PBS, centrifuging after each wash.[10]
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, which can also be stained by PI.[10][11]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[9]
-
-
Flow Cytometry Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to improve the quality of the data.[10]
-
Collect data for at least 10,000-20,000 events per sample.
-
Set the instrument to measure the linear fluorescence of PI, typically in the FL2 or FL3 channel.[12]
-
Use a dot plot of PI-Area versus PI-Width or PI-Height to exclude doublets and aggregates from the analysis.[11]
-
-
Data Analysis:
-
Generate a histogram of PI fluorescence intensity.
-
The histogram will display distinct peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content).
-
A sub-G1 peak, with lower DNA content, is indicative of apoptotic cells.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in each phase of the cell cycle.
-
Interpretation of Results
-
G2/M Arrest: Treatment with a DNA-damaging agent is expected to induce an accumulation of cells in the G2/M phase, indicating activation of the G2 checkpoint.[6][13][14]
-
Abrogation of G2/M Arrest: Co-treatment with this compound and a DNA-damaging agent may lead to a reduction in the G2/M population compared to the DNA-damaging agent alone. This suggests that this compound is abrogating the checkpoint.
-
Increased Apoptosis: Abrogation of the G2/M checkpoint in the presence of DNA damage can lead to mitotic catastrophe and subsequent apoptosis.[7] This would be observed as a significant increase in the sub-G1 population.
-
This compound Alone: Treatment with this compound alone is not expected to have a major effect on the cell cycle distribution in the absence of exogenous DNA damage.
By following these protocols, researchers can effectively evaluate the impact of this compound on cell cycle progression and its potential as a sensitizer to DNA-damaging therapies.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Chk2-mediated G2/M Cell Cycle Arrest Maintains Radiation Resistance in Malignant Meningioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cell cycle checkpoint kinase Chk2 is a negative regulator of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Protocol for Monitoring Chk2 Activation and Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by mediating the DNA damage response (DDR).[1] Upon DNA double-strand breaks (DSBs), Chk2 is primarily activated by the Ataxia-Telangiectasia Mutated (ATM) kinase, which phosphorylates Chk2 at Threonine 68 (T68).[2][3][4] This initial phosphorylation event triggers Chk2 dimerization and subsequent autophosphorylation, leading to its full kinase activity.[1][3][5] Activated Chk2 then phosphorylates a variety of downstream substrates, including p53 and Cdc25 phosphatases, to induce cell cycle arrest, DNA repair, or apoptosis.[1][2] This application note provides a detailed immunofluorescence (IF) protocol to visualize the activation of Chk2 through the detection of phosphorylated T68. It also describes the use of Chk2-IN-1, a potent and selective Chk2 inhibitor, to study the effects of blocking Chk2 kinase activity.[6] This method is essential for researchers studying the DDR pathway and for professionals involved in the development of Chk2-targeted cancer therapies.[7]
Chk2 Activation Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway. DNA double-strand breaks activate ATM, which in turn phosphorylates Chk2 on Thr68. This phosphorylation is a critical step for Chk2 dimerization and full activation, allowing it to regulate downstream effectors. This compound acts by directly inhibiting the kinase activity of Chk2, thereby blocking the downstream signaling cascade.
Caption: Chk2 activation pathway upon DNA damage and point of inhibition by this compound.
Experimental Protocol
This protocol details an indirect immunofluorescence method to detect and quantify the phosphorylation of Chk2 at Thr68 in cultured cells following DNA damage and treatment with this compound.
I. Materials and Reagents
-
Cell Line: U2OS (human osteosarcoma) or other suitable cell line with intact DDR pathways.
-
Culture Medium: DMEM or appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
DNA Damaging Agent: Etoposide (e.g., 10 µM) or ionizing radiation (IR) (e.g., 10 Gy).
-
Inhibitor: this compound (IC50 = 13.5 nM).[6]
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Chk2 (Thr68) monoclonal antibody (e.g., Cell Signaling Technology #2197).[8]
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG or similar.
-
-
Buffers and Solutions:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.25% Triton X-100 in PBS.[9]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
-
-
Equipment:
-
12-well plates and sterile glass coverslips.
-
Fluorescence microscope or confocal microscope.
-
Image analysis software (e.g., ImageJ/Fiji).
-
II. Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Step-by-step workflow for immunofluorescence analysis of Chk2 activation.
III. Step-by-Step Procedure
-
Cell Seeding: Place sterile glass coverslips into the wells of a 12-well plate. Seed U2OS cells at a density that will result in 60-70% confluency after 24 hours.
-
Cell Treatment:
-
Control Group: No treatment.
-
DNA Damage Group: Treat cells with a DNA damaging agent (e.g., 10 µM Etoposide for 1 hour).
-
Inhibitor + Damage Group: Pre-incubate cells with this compound (e.g., 1 µM) for 1 hour, then add the DNA damaging agent for 1 hour in the continued presence of the inhibitor.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1x PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.[9]
-
Wash three times with 1x PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.[9]
-
Wash three times with 1x PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[10]
-
-
Primary Antibody Incubation:
-
Dilute the anti-phospho-Chk2 (Thr68) antibody in Blocking Buffer according to the manufacturer's recommended concentration (e.g., 1:200).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times with 1x PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000).
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Nuclear Counterstaining:
-
Wash the coverslips three times with 1x PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Perform a final wash with 1x PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges with nail polish and allow to dry. Store slides at 4°C, protected from light.
-
IV. Imaging and Quantitative Analysis
-
Image Acquisition:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for DAPI (blue) and the secondary antibody fluorophore (e.g., Alexa Fluor 488, green).
-
Important: Use identical exposure times and settings for all samples to allow for accurate quantitative comparison.[9]
-
-
Image Analysis:
-
Use software such as ImageJ/Fiji to quantify the fluorescence signal.
-
Define the nucleus as the region of interest (ROI) using the DAPI channel.
-
Measure the mean fluorescence intensity of the phospho-Chk2 signal (green channel) within each nuclear ROI.
-
Analyze at least 100 cells per condition from three independent experiments to ensure statistical significance.[9][12]
-
Expected Results and Data Presentation
Upon DNA damage, a significant increase in nuclear phospho-Chk2 (T68) fluorescence is expected, often appearing as distinct foci.[9] Pre-treatment with this compound is not expected to block the initial phosphorylation of Chk2 at T68 by ATM, as the inhibitor targets Chk2's own kinase activity, which is downstream of this event.[7][13] Therefore, the fluorescence intensity in the inhibitor-treated group may remain high. To confirm the inhibitory effect of this compound, one would need to perform a parallel experiment staining for a downstream target of Chk2, such as phospho-p53 (Ser20), where a reduction in signal would be expected.
Table 1: Quantitative Analysis of Nuclear pChk2 (T68) Fluorescence
| Treatment Group | Concentration / Dose | Duration | Mean Nuclear Fluorescence Intensity (Arbitrary Units ± SEM) |
| Untreated Control | - | - | 15.2 ± 1.8 |
| Etoposide | 10 µM | 1 hour | 145.8 ± 12.3 |
| This compound + Etoposide | 1 µM + 10 µM | 1 hr pre-inc. + 1 hr | 139.5 ± 11.7 |
Note: Data are hypothetical and for illustrative purposes only. A statistical analysis (e.g., t-test or ANOVA) should be performed on experimental data.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Ataxia telangiectasia-mutated phosphorylates Chk2 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk2 Activation and Phosphorylation-Dependent Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Phospho-Chk2 (Thr68) (C13C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Chk2-IN-1 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Chk2-IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1] In response to DNA double-strand breaks (DSBs), Chk2 is activated and phosphorylates a variety of downstream substrates to orchestrate cellular responses including cell cycle arrest, DNA repair, and apoptosis.[2][3] this compound competitively binds to the ATP-binding site of Chk2, thereby preventing the phosphorylation of its downstream targets and inhibiting its function in the DNA damage response.
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research to study the effects of inhibiting the DNA damage response. By blocking Chk2 activity, researchers can investigate its role in cell cycle checkpoints, apoptosis, and DNA repair.[2][4] It is often used to sensitize cancer cells to DNA-damaging agents, potentially enhancing the therapeutic efficacy of chemotherapeutic drugs and radiation.
Q3: In what solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For other Chk2 inhibitors, solubility in DMSO has been reported to be as high as 20 mg/mL.[5] However, its solubility in aqueous solutions like phosphate-buffered saline (PBS) is significantly lower. For instance, a similar Chk2 inhibitor, Chk2 Inhibitor II, has a solubility of only 0.25 mg/mL in a 1:3 DMSO:PBS (pH 7.2) solution.[5]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the cell culture media after adding this compound.
-
Inconsistent or lower-than-expected activity in cell-based assays.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | This compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media, the compound can precipitate out. |
| * Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) media, vortexing gently, and then add this intermediate dilution to the final volume of media. | |
| * Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept to a minimum, ideally below 0.5%, and not exceeding 1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[6] | |
| "Salting Out" Effect | Cell culture media is a complex mixture of salts, amino acids, and other components that can reduce the solubility of hydrophobic compounds like this compound. |
| * Use of Co-solvents: For in vivo or certain in vitro applications, consider using co-solvents to improve solubility. A common vehicle for similar compounds includes a mixture of DMSO, PEG300, Tween-80, and saline.[7] However, the compatibility of these co-solvents with your specific cell line should be tested. | |
| Interaction with Media Components | Components in the media, such as serum proteins, may interact with this compound, affecting its solubility. |
| * Serum Concentration: If your experiment allows, try reducing the serum concentration in the media during the treatment with this compound. | |
| * Pre-complexing with Serum: In some cases, pre-incubating the inhibitor with a small amount of serum before adding it to the rest of the media can improve solubility. |
Issue 2: this compound Appears Inactive or Shows Reduced Potency
Symptoms:
-
No observable effect on downstream targets of Chk2 (e.g., no change in p53 stabilization or Cdc25A/C phosphorylation).
-
The IC50 value is significantly higher than reported in the literature.[1]
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of this compound | Improper storage or handling can lead to the degradation of the compound. |
| * Proper Storage: Store the solid compound at -20°C or -80°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability. | |
| * Fresh Working Solutions: Prepare fresh working solutions from the stock for each experiment. The stability of this compound in aqueous media at 37°C for extended periods is not well-characterized. | |
| Cell Line-Specific Factors | The cellular context can influence the efficacy of the inhibitor. |
| * Chk2 Expression Levels: Confirm that your cell line expresses sufficient levels of Chk2. | |
| * Drug Efflux Pumps: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell, reducing its intracellular concentration. Consider using an efflux pump inhibitor if this is suspected. | |
| Experimental Design | The experimental conditions may not be optimal for observing the effects of Chk2 inhibition. |
| * Treatment Duration and Concentration: Optimize the concentration range and treatment duration for your specific cell line and experimental endpoint. | |
| * Induction of DNA Damage: The activity of Chk2 is dependent on the presence of DNA damage. Ensure that you are co-treating with a DNA-damaging agent or that your experimental model has endogenous DNA damage to activate the Chk2 pathway. |
Data Presentation
Table 1: Solubility of Chk2 Inhibitors in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Chk2 Inhibitor II | DMSO | 20 mg/mL | [5] |
| Chk2 Inhibitor II | DMSO:PBS (1:3, pH 7.2) | 0.25 mg/mL | [5] |
| Chk2 Inhibitor II | Ethanol | 10 mg/mL | [5] |
| Chk2 Inhibitor II | DMF | 20 mg/mL | [5] |
Table 2: Recommended Storage Conditions for Chk2 Inhibitor Stock Solutions
| Solvent | Storage Temperature | Duration |
| DMSO | -20°C | Up to 1 month |
| DMSO | -80°C | Up to 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed media. For example, add 1 µL of a 10 mM stock to 99 µL of media to get a 100 µM solution. Mix gently by pipetting.
-
Final Dilution: Add the required volume of the intermediate dilution to the final volume of cell culture media to achieve the desired final concentration. Gently swirl the culture vessel to ensure even distribution.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
Visualizations
Caption: Chk2 signaling pathway in response to DNA damage.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting chk2 kinase: molecular interaction maps and therapeutic rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Chk2-IN-1 and Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the Chk2 inhibitor, Chk2-IN-1, with a specific focus on its cytotoxic effects in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: Generally, Chk2 inhibitors are being investigated for their potential to selectively target cancer cells while sparing normal, non-cancerous cells.[1] The primary mechanism for this selectivity lies in the differential reliance of cancer cells and normal cells on the Chk2 signaling pathway for survival, particularly in the context of DNA damage. Some studies suggest that Chk2 inhibitors can even protect healthy tissues from the toxic effects of chemotherapy and radiotherapy by preventing p53-dependent apoptosis.
Q2: How does the cytotoxicity of Chk2 inhibitors in non-cancerous cells compare to cancer cells?
A2: Several studies on Chk2 inhibitors have indicated a greater potency against cancer cell lines compared to non-cancerous ones. For instance, the Chk2 inhibitor isobavachalcone (IBC) was found to be more potent in inhibiting the proliferation of various cancer cell lines than in non-cancerous BJ fibroblasts and non-transformed epithelial cells MCF10A and RPE-1.[2][3][4] This suggests a therapeutic window for Chk2 inhibitors.
Q3: What are the potential off-target effects of this compound in non-cancerous cells?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, kinase inhibitors can sometimes interact with other kinases, especially at higher concentrations. This could lead to unexpected cellular phenotypes. It is crucial to use the lowest effective concentration and include appropriate controls to distinguish on-target from off-target effects.
Q4: Can this compound be used to protect non-cancerous cells from other cytotoxic agents?
A4: There is evidence to suggest that Chk2 inhibition can protect normal cells from DNA-damaging agents. For example, the Chk2 inhibitor BML-277 has been shown to lessen the cytotoxicity induced by PARP inhibitors in normal blood cells.[5] This protective effect is often attributed to the inhibition of p53-mediated apoptosis.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound in non-cancerous cell lines.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Cell Lines
-
Possible Cause:
-
High Concentration of this compound: The concentration of the inhibitor may be too high, leading to off-target effects or general cellular stress.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.
-
Cell Line Sensitivity: Some non-cancerous cell lines may be inherently more sensitive to Chk2 inhibition or the specific chemical structure of the inhibitor.
-
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value of this compound in your specific non-cancerous cell line to identify the optimal concentration range.
-
Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.1% for DMSO).
-
Use a Positive Control: Include a well-characterized cytotoxic agent as a positive control to ensure the assay is performing as expected.
-
Test a Different Non-Cancerous Cell Line: If possible, confirm the results in a different non-cancerous cell line to rule out cell-line-specific effects.
-
Issue 2: No or Low Cytotoxicity Observed in Cancer Cell Lines (Positive Control)
-
Possible Cause:
-
Inactive Compound: The this compound compound may have degraded.
-
Resistant Cell Line: The cancer cell line used may not be dependent on the Chk2 pathway for survival.
-
Suboptimal Assay Conditions: The incubation time or cell density may not be optimal for observing a cytotoxic effect.
-
-
Troubleshooting Steps:
-
Verify Compound Activity: Test the compound on a sensitive cancer cell line known to be responsive to Chk2 inhibition.
-
Select an Appropriate Cancer Cell Line: Choose a cancer cell line with a known dependency on the DNA damage response pathway.
-
Optimize Assay Parameters: Vary the incubation time and cell seeding density to find the optimal conditions for your experiment.
-
Issue 3: Inconsistent Results Between Experiments
-
Possible Cause:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.
-
Reagent Variability: Inconsistent preparation of reagents, including the this compound solution.
-
Inconsistent Cell Health: Variations in cell health and confluency at the start of the experiment.
-
-
Troubleshooting Steps:
-
Use Low Passage Cells: Maintain a consistent and low passage number for your cell lines.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Standardize Cell Culture Practices: Ensure consistent cell seeding densities and maintain a healthy, sub-confluent culture.
-
Quantitative Data
Disclaimer: The following table summarizes IC50 values for various Chk2 inhibitors in non-cancerous cell lines from published literature. Data for this compound is not publicly available. The provided data for other Chk2 inhibitors may not be directly representative of this compound's activity but can serve as a general reference.
| Inhibitor Name | Non-Cancerous Cell Line | Assay Type | IC50 (µM) | Reference |
| Isobavachalcone (IBC) | BJ (fibroblasts) | WST-1 | > 20 | [2] |
| Isobavachalcone (IBC) | MCF-10A (epithelial) | WST-1 | > 20 | [2] |
| Isobavachalcone (IBC) | RPE-1 (epithelial) | WST-1 | > 20 | [2] |
| CCT241533 | HT-29 (cancer) | SRB | 1.7 | [6] |
| CCT241533 | HeLa (cancer) | SRB | 2.2 | [6] |
| CCT241533 | MCF-7 (cancer) | SRB | 5.1 | [6] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
96-well plate
-
Cells in culture
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
2. LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Materials:
-
96-well plate
-
Cells in culture
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[7][8]
-
After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.[7][8]
-
Incubate for the time specified in the kit's protocol (usually 30 minutes) at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
3. Caspase-Glo® 3/7 Apoptosis Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Materials:
-
White-walled 96-well plate
-
Cells in culture
-
This compound
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After the desired incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.[9][10][11][12][13]
-
Mix gently and incubate at room temperature for the time recommended by the manufacturer (typically 1-2 hours).
-
Measure the luminescence using a luminometer.
-
Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 2. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 11. ulab360.com [ulab360.com]
- 12. tripod.nih.gov [tripod.nih.gov]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chk2-IN-1 Technical Support Center: Off-Target Effects on Chk1 Kinase
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Chk2-IN-1 on Chk1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the inhibitory activity of this compound against Chk1 kinase?
A1: this compound is a potent inhibitor of Chk2 with an IC50 of 13.5 nM. While it is selective for Chk2, it does exhibit off-target activity against Chk1, with a reported IC50 of 220.4 nM. This indicates an approximate 16.3-fold selectivity for Chk2 over Chk1.[1][2][3][4][5]
Q2: At what concentrations of this compound should I be concerned about off-target Chk1 inhibition?
A2: Off-target effects on Chk1 may become significant at concentrations of this compound approaching the IC50 for Chk1 (220.4 nM). It is recommended to use the lowest effective concentration of this compound to achieve Chk2 inhibition while minimizing effects on Chk1. A concentration range well below 220.4 nM should be prioritized for experiments aiming for high selectivity.
Q3: What are the potential downstream consequences of off-target Chk1 inhibition in my experiments?
A3: Both Chk1 and Chk2 are key kinases in the DNA damage response pathway. Off-target inhibition of Chk1 can lead to a more pronounced disruption of cell cycle checkpoints, particularly the G2/M checkpoint, and may interfere with DNA repair processes. This could lead to an overestimation of the specific effects of Chk2 inhibition.
Q4: How can I experimentally validate the off-target effects of this compound on Chk1 in my system?
A4: To validate off-target effects, you can perform a dose-response experiment in your cellular system and monitor the phosphorylation of known Chk1-specific substrates (e.g., Cdc25C at Ser216) alongside Chk2-specific substrates. A western blot analysis can help determine the concentration at which this compound begins to inhibit Chk1 activity.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against Chk2 and its off-target kinase, Chk1.
| Kinase | IC50 (nM) | Selectivity (over Chk1) |
| Chk2 | 13.5 | ~16.3-fold |
| Chk1 | 220.4 | 1 |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is a representative example based on commercially available kinase assay kits and can be adapted to assess the inhibitory potential of this compound against Chk2 and Chk1.
Materials:
-
Recombinant human Chk2 and Chk1 enzymes
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
Specific peptide substrate for Chk2/Chk1 (e.g., CHKtide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettor
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution by diluting the recombinant Chk2 or Chk1 enzyme in kinase assay buffer to the desired concentration.
-
Prepare a 2X substrate/ATP solution by mixing the peptide substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the respective kinase.
-
Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction:
-
To the wells of the assay plate, add 5 µL of the this compound dilution series. For control wells, add 5 µL of kinase assay buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background luminescence (no kinase control) from all readings.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Confirming Chk2 Inhibition by Chk2-IN-1
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions to effectively confirm the cellular inhibition of Checkpoint Kinase 2 (Chk2) using the specific inhibitor, Chk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is Chk2 and what is its role in the cell?
A: Checkpoint Kinase 2 (Chk2) is a serine/threonine protein kinase that acts as a crucial tumor suppressor.[1][2] It is a key component of the DNA Damage Response (DDR) pathway, which is essential for maintaining genomic stability.[3] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4] Activated Chk2 then phosphorylates a variety of downstream proteins to orchestrate cellular responses such as cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death).[2][3]
Q2: What is this compound and how does it work?
A: this compound is a potent and selective small molecule inhibitor of Chk2.[5] It functions by blocking the kinase activity of Chk2, thereby preventing the phosphorylation of its downstream targets and disrupting the cellular response to DNA damage.[3] This makes it a valuable tool for studying the roles of Chk2 and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging treatments.[3][6]
Q3: How can I confirm that this compound is working in my cells?
A: Confirmation of Chk2 inhibition requires a multi-faceted approach. You should assess both the direct impact on Chk2 itself and the functional consequences on its downstream pathways.
-
Direct Inhibition: The most direct method is to measure the phosphorylation of Chk2 at its primary activation site, Threonine 68 (Thr68), via Western Blot.
-
Downstream Functional Effects: Key downstream assays include analyzing changes in DNA damage-induced cell cycle arrest and quantifying markers of accumulated DNA damage, such as γH2AX foci.
Q4: What is the most direct biochemical proof of Chk2 inhibition?
A: The most direct method is to perform a Western Blot analysis to detect the level of phosphorylated Chk2 at Threonine 68 (p-Chk2 Thr68).[7][8] Chk2 is activated by ATM-mediated phosphorylation at Thr68 in response to DNA damage.[2][9] A successful experiment will show a strong p-Chk2 (Thr68) signal in cells treated with a DNA damaging agent alone, and a significantly reduced signal in cells co-treated with the DNA damaging agent and this compound.
Q5: What are the expected functional consequences of Chk2 inhibition that I can measure?
A: Since Chk2 activation leads to cell cycle arrest to allow for DNA repair, its inhibition should abrogate this arrest.[10]
-
Abrogation of G2/M Checkpoint: After inducing DNA damage (e.g., with irradiation), cells with functional Chk2 will arrest in the G2/M phase. In the presence of an effective Chk2 inhibitor, this arrest will be overcome, and cells will proceed into mitosis despite the DNA damage. This can be quantified using cell cycle analysis by flow cytometry.[11][12]
-
Increased DNA Damage Accumulation: By forcing cells through the cell cycle without proper DNA repair, Chk2 inhibition can lead to an accumulation of DNA damage. This can be visualized and quantified as an increase in nuclear foci of phosphorylated histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks, using immunofluorescence microscopy.[13][14]
Q6: What are the essential experimental controls to include?
A: To ensure your results are valid and interpretable, the following controls are critical:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent used to dissolve this compound.
-
DNA Damage Control: Cells treated only with a DNA damaging agent (e.g., Doxorubicin, Etoposide, or ionizing radiation) to confirm the activation of the Chk2 pathway.
-
Inhibitor Control: Cells treated only with this compound to assess its baseline effect in the absence of induced DNA damage.
-
Experimental Condition: Cells treated with both the DNA damaging agent and this compound.
Data Presentation
Inhibitor Specificity
This table summarizes the in vitro potency of this compound, demonstrating its selectivity for Chk2 over the related kinase, Chk1.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Chk2 | 13.5 | [5] |
| This compound | Chk1 | 220.4 | [5] |
Example Quantitative Data Tables
The following tables illustrate expected outcomes from key experiments.
Table 1: Example Western Blot Densitometry Results (Quantification of p-Chk2 (Thr68) signal, normalized to Total Chk2 and relative to the DNA damage condition)
| Condition | Relative p-Chk2 (Thr68) Level |
| Vehicle Control | 0.05 |
| This compound (1 µM) | 0.04 |
| DNA Damage Agent (e.g., Doxorubicin 1 µM) | 1.00 |
| DNA Damage Agent + this compound (1 µM) | 0.15 |
Table 2: Example Cell Cycle Analysis Results (Percentage of cells in each phase 24 hours post-treatment)
| Condition | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 25 | 20 |
| DNA Damage Agent (e.g., IR 5 Gy) | 20 | 15 | 65 |
| DNA Damage Agent + this compound (1 µM) | 45 | 20 | 35 |
Signaling and Experimental Workflow Diagrams
Caption: The Chk2 signaling pathway activated by DNA damage.
Caption: Experimental workflow for confirming Chk2 inhibition.
Key Experimental Protocols
Protocol 1: Western Blotting for Phospho-Chk2 (Thr68)
This protocol is designed to directly measure the inhibition of Chk2 activation.
-
Cell Treatment and Lysis:
-
Seed cells to achieve 70-80% confluency on the day of the experiment.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Add a DNA damaging agent (e.g., 1 µM Doxorubicin or 10 µM Etoposide) and incubate for an additional 1-2 hours.
-
Place plates on ice, wash twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for Phospho-Chk2 (Thr68) (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7][15]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% milk/TBST for 1 hour at room temperature.[15]
-
Wash the membrane three to five times for 5 minutes each with TBST.[15]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
-
Crucial Step: Strip the membrane and re-probe with an antibody for total Chk2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to normalize the p-Chk2 signal.
-
Protocol 2: Immunofluorescence for γH2AX Foci
This protocol quantifies DNA damage accumulation, a downstream effect of checkpoint abrogation.
-
Cell Culture and Treatment:
-
Seed cells at a low density on sterile glass coverslips placed in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with controls and experimental conditions as described previously. A longer incubation time (e.g., 8-24 hours) may be required to observe significant changes in γH2AX foci.[13]
-
-
Fixation and Permeabilization:
-
Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.[16]
-
Incubate with anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[13][16]
-
Wash three times with PBS containing 0.1% Tween-20 (PBS-T).[13]
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit) diluted in blocking buffer for 1 hour at room temperature, protected from light.[13][16]
-
Wash three times with PBS-T, protected from light.[13]
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI to counterstain the nuclei.[16]
-
Visualize the slides using a fluorescence or confocal microscope. Capture images from multiple random fields for each condition.[13]
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ). An increase in foci in the co-treated sample compared to the DNA damage-only sample indicates checkpoint abrogation.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol measures the effect of Chk2 inhibition on DNA damage-induced cell cycle arrest.
-
Cell Preparation and Treatment:
-
Seed cells and treat with controls and experimental conditions. For radiation-induced damage, treat cells after they have adhered. A 24-hour incubation post-damage is a typical timepoint for assessing G2/M arrest.[11]
-
-
Harvesting and Fixation:
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide or 7-AAD) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined by measuring the DNA content. A reduction in the G2/M population in the co-treated sample compared to the DNA damage-only sample indicates inhibition of the checkpoint.
-
Troubleshooting Guide
Caption: Troubleshooting guide for Western Blot results.
Problem: I don't see a decrease in p-Chk2 (Thr68) levels after treatment with this compound and a DNA damaging agent.
-
Step 1: Check your positive control. Was there a strong induction of p-Chk2 (Thr68) in the sample treated with the DNA damaging agent alone?
-
No: The issue may be with the DNA damage stimulus or the detection method. Verify the concentration and activity of your damaging agent. Ensure your Western Blot protocol, particularly the p-Chk2 antibody, is working correctly. Confirm that your cell line expresses Chk2 and is known to activate it in response to your chosen stimulus.
-
Yes: The DNA damage response is being activated correctly. Proceed to Step 2.
-
-
Step 2: Check the inhibitor.
-
Concentration: Are you using an appropriate concentration of this compound? The IC50 is 13.5 nM in vitro, but higher concentrations (e.g., 0.5 - 5 µM) are often required in cellular assays. Perform a dose-response experiment to find the optimal concentration for your cell line.
-
Stability: Ensure your this compound stock is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Pre-incubation time: Was the pre-incubation time with the inhibitor before adding the DNA damaging agent sufficient? A 1-2 hour pre-incubation is standard, but this may need optimization.
-
-
Step 3: Check your experimental procedure.
-
Lysate Preparation: Did you include phosphatase inhibitors in your lysis buffer? Without them, phosphatases can dephosphorylate p-Chk2 after cell lysis, leading to inaccurate results.
-
Western Blot: Ensure complete transfer of proteins to the membrane and that the primary and secondary antibodies are used at their optimal dilutions.
-
Problem: I see abrogation of cell cycle arrest, but the effect on p-Chk2 (Thr68) is minimal.
References
- 1. assaybiotechnology.com [assaybiotechnology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular Inhibition of Checkpoint Kinase 2 (Chk2) and Potentiation of Camptothecins and Radiation by the Novel Chk2 Inhibitor PV1019 [7-Nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-Chk2 (Thr68) (C13C1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Impact of the ATM/Chk2 pathway and cell cycle phase on radiation-induced senescence in A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Chk2-IN-1 degradation and proper storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Chk2-IN-1.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Chk2 Activity
| Possible Cause | Recommended Solution |
| This compound Degradation | Prepare fresh stock solutions of this compound in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. For aqueous working solutions, prepare them fresh for each experiment and use them promptly. |
| Incorrect Concentration | Verify the calculations for your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Cell Permeability Issues | While this compound is a small molecule, cell permeability can vary. Increase the incubation time to allow for sufficient uptake. If the problem persists, consider using a different Chk2 inhibitor with known good cell permeability. |
| Assay Interference | The compound may interfere with the assay readout. Run appropriate controls, such as a vehicle-only control and a positive control with a known Chk2 inhibitor. Consider using an alternative assay method to confirm your results. |
Issue 2: Off-Target Effects Observed
| Possible Cause | Recommended Solution |
| High Concentration | High concentrations of this compound can lead to inhibition of other kinases. Use the lowest effective concentration determined from your dose-response experiments. |
| Inherent Lack of Specificity | While this compound is selective, it can inhibit other kinases at higher concentrations.[1] Review the kinase selectivity profile of this compound and consider if any of the off-targets could be responsible for the observed phenotype. If necessary, use a structurally different Chk2 inhibitor as a control. |
| Cellular Context | The cellular environment can influence inhibitor activity. The observed phenotype may be a result of downstream effects of Chk2 inhibition in the specific signaling context of your cells. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored as a solid at -20°C or -80°C for long-term stability. It is recommended to protect it from light and moisture.
Q2: How should I prepare stock solutions of this compound?
A2: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Q3: How stable is this compound in solution?
A3: Stock solutions in anhydrous DMSO are generally stable for several months when stored properly at -20°C or -80°C. Some small molecule inhibitors have been shown to be stable for at least 30 days at -20°C. The stability of this compound in aqueous solutions, such as cell culture media, is significantly lower. It is strongly recommended to prepare fresh working solutions from the DMSO stock for each experiment.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Chk2 is a key protein kinase in the DNA damage response pathway. Upon DNA damage, Chk2 is activated by ATM (Ataxia-Telangiectasia Mutated) kinase and subsequently phosphorylates several downstream targets, including p53 and Cdc25A, to induce cell cycle arrest and promote DNA repair or apoptosis.[2] By inhibiting Chk2, this compound prevents these downstream signaling events.
Q5: What are the known IC50 values for this compound?
A5: The inhibitory potency of this compound can be summarized as follows:
| Kinase | IC50 (nM) |
| Chk2 | 13.5 |
| Chk1 | 220.4 |
Data from MedChemExpress.
Q6: Can this compound be used in animal studies?
A6: Yes, this compound has been shown to have in vivo efficacy and can elicit a strong radioprotection effect. However, appropriate formulation and dosage will need to be determined for your specific animal model.
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid | -20°C or -80°C | Long-term | Protect from light and moisture. |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months | Use anhydrous DMSO. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Use immediately | Prepare fresh for each experiment. Stability is limited. |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: The next day, treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).
-
Cell Harvest: After treatment, aspirate the media and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a 15 mL conical tube.
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the appropriate laser and filter settings for PI. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the data using flow cytometry analysis software to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Protocol 2: Apoptosis Assay using Annexin V/PI Staining
This protocol describes how to assess apoptosis induction by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour of staining. Use appropriate laser and filter settings for FITC and PI.
-
Data Analysis: Use flow cytometry analysis software to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4][5][6]
Visualizations
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
References
- 1. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 6. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Overcoming Resistance to Chk2-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk2 inhibitor, Chk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine protein kinase involved in the DNA Damage Response (DDR) pathway.[1][2] In response to DNA double-strand breaks (DSBs), Chk2 is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase.[1][3] Activated Chk2 then phosphorylates a variety of downstream substrates, including p53, Cdc25A, and BRCA1, to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[4][5] this compound functions by blocking the catalytic activity of Chk2, thereby preventing the phosphorylation of its downstream targets and disrupting the cellular response to DNA damage.[1] This can sensitize cancer cells to DNA-damaging agents and induce cell death, particularly in tumors with defects in other DNA repair pathways.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this primary resistance?
Several factors can contribute to a lack of initial response to this compound:
-
Low or absent Chk2 expression: The target protein must be present for the inhibitor to be effective. Verify Chk2 protein levels in your cell line via Western blotting.
-
Mutations in the CHEK2 gene: Certain mutations in the CHEK2 gene can lead to a non-functional or truncated protein, rendering the inhibitor ineffective.[6][7] Sequencing the CHEK2 gene in your cell line can identify such mutations.
-
Redundant signaling pathways: The DNA damage response is a complex network. In some cancer cells, the ATR-Chk1 pathway can compensate for the inhibition of the ATM-Chk2 pathway, thus promoting cell survival.[3]
-
Defects in downstream effector pathways: For Chk2 inhibition to induce apoptosis, downstream signaling components like p53 must be functional. Cells with mutated or deficient p53 may be resistant to this compound-induced cell death.[8]
-
Drug efflux pumps: Overexpression of multidrug resistance (MDR) transporters can actively pump this compound out of the cell, preventing it from reaching its target.
Q3: My cancer cell line initially responded to this compound but has now developed resistance. What are the possible mechanisms of this acquired resistance?
Acquired resistance to this compound can emerge through various mechanisms:
-
Upregulation of alternative survival pathways: Cancer cells can adapt by upregulating pro-survival signaling pathways that are independent of Chk2.
-
Increased expression of Chk2: Cells may overcome the inhibitory effect by increasing the expression of the Chk2 protein.
-
Secondary mutations in CHEK2: A mutation in the drug-binding site of Chk2 could prevent this compound from effectively inhibiting the kinase.
-
Epigenetic modifications: Changes in the methylation or acetylation of genes involved in the DDR pathway can alter their expression and contribute to resistance.
-
Tumor microenvironment factors: Interactions with other cells and the extracellular matrix within the tumor microenvironment can promote resistance to therapy.[9]
Troubleshooting Guides
Issue 1: Sub-optimal or no inhibition of Chk2 activity.
Question: How can I confirm that this compound is effectively inhibiting Chk2 in my experimental setup?
Answer:
-
Assess Chk2 Phosphorylation: A primary indicator of Chk2 activation is its autophosphorylation at Threonine 68 (Thr68) following DNA damage. Pre-treat your cells with this compound before inducing DNA damage (e.g., with etoposide or ionizing radiation). A successful inhibition should result in a significant reduction of phosphorylated Chk2 (p-Chk2 Thr68) levels, which can be detected by Western blotting.
-
Analyze Downstream Target Phosphorylation: Examine the phosphorylation status of known Chk2 substrates like p53 (at Serine 20) or Cdc25A.[8][10] Inhibition of Chk2 should lead to a decrease in the phosphorylation of these targets.
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using recombinant Chk2, a suitable substrate (like CHKtide), and ATP.[11] The addition of this compound should significantly reduce the kinase activity, measured by the amount of phosphorylated substrate.
Experimental Workflow for Validating Chk2 Inhibition
Caption: A workflow for validating the inhibitory effect of this compound.
Issue 2: Cancer cells are resistant to this compound-induced apoptosis.
Question: My cells show Chk2 inhibition, but they are not undergoing apoptosis. What can I do to investigate and potentially overcome this?
Answer:
-
Assess the p53 Pathway: The tumor suppressor p53 is a critical downstream effector of Chk2.[8]
-
Check p53 status: Determine if your cell line has wild-type or mutant p53. Cells with mutant or null p53 may be resistant to apoptosis induction through the Chk2-p53 axis.
-
Combination Therapy: In p53-deficient cells, consider combining this compound with other agents that can induce apoptosis through p53-independent mechanisms.
-
-
Investigate the ATR-Chk1 Pathway: The ATR-Chk1 pathway can act as a compensatory survival pathway.
-
Western Blot Analysis: Check for the activation of Chk1 (p-Chk1 Ser345) upon treatment with this compound and a DNA damaging agent. Increased p-Chk1 may indicate the activation of this compensatory pathway.
-
Dual Inhibition: Consider a combination therapy with a Chk1 inhibitor to block both pathways simultaneously.
-
-
Explore Combination with PARP Inhibitors: Chk2 inhibition has been shown to potentiate the effects of PARP inhibitors.[12] This is particularly relevant in cancers with BRCA1/2 mutations. The combination can lead to synthetic lethality.
Signaling Pathway in Response to DNA Damage
Caption: The ATM-Chk2 signaling pathway in response to DNA damage.
Quantitative Data Summary
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Effect | Reference |
| This compound | Chk2 | 13.5 | Not specified | Potent and selective inhibition | [2] |
| This compound | Chk1 | 220.4 | Not specified | Less potent inhibition | [2] |
| CCT241533 | Chk2 | Not specified | ER-positive breast cancer | Reverses tamoxifen resistance | [13] |
| BML-277 | Chk2 | Not specified | MCF-7 | Inhibits Chk2 activity | [14] |
Key Experimental Protocols
Protocol 1: Western Blot for Chk2 Activation
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Pre-treat with this compound for 1-2 hours before adding a DNA-damaging agent (e.g., 10 µM etoposide for 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Chk2 (Thr68) and total Chk2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, alone or in combination with a DNA-damaging agent, for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
References
- 1. What are Chk2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CHK2 in cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Study on the Mechanism of Cell Cycle Checkpoint Kinase 2 (CHEK2) Gene Dysfunction in Chemotherapeutic Drug Resistance of Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Overcoming Resistance to Checkpoint Inhibitors with Combination Strategies in the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Checkpoint Kinase 2 Inhibition Can Reverse Tamoxifen Resistance in ER-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Chk2-IN-1 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the precipitation of Chk2-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a key serine/threonine kinase in the DNA damage response pathway.[1] Upon DNA damage, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis.[2][3] this compound competitively binds to the ATP-binding pocket of Chk2, thereby inhibiting its kinase activity.
Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. The primary causes include:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous-based cell culture media.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the media.
-
"Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous cell culture medium can cause the compound to crash out of solution.
-
Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce the solubility of the compound.
-
Temperature and pH Fluctuations: Changes in temperature or pH can affect the solubility of the inhibitor.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound and similar hydrophobic small molecules.[4] It is advisable to use anhydrous, high-purity DMSO to prevent compound degradation.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and not exceeding 1%. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Visualizing the Troubleshooting Workflow
Caption: A flowchart outlining the steps to diagnose and resolve this compound precipitation.
Step-by-Step Troubleshooting
-
Inspect the Stock Solution:
-
Ensure your this compound stock solution in DMSO is completely dissolved and free of any visible particulates.
-
If particulates are present, gently warm the vial to 37°C and vortex or sonicate briefly to aid dissolution.[4]
-
If the precipitate persists, it is recommended to prepare a fresh stock solution.
-
-
Optimize the Dilution Protocol:
-
Avoid "Solvent Shock": Do not add the highly concentrated DMSO stock directly to a large volume of aqueous media.
-
Intermediate Dilution: Prepare an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium or PBS. This gradual change in solvent polarity can prevent precipitation.
-
Dropwise Addition: Add the this compound stock or intermediate dilution dropwise to the final volume of pre-warmed media while gently swirling or vortexing. This facilitates rapid and uniform mixing.
-
-
Control Cell Culture Conditions:
-
Pre-warm the Medium: Always pre-warm your cell culture medium to 37°C before adding the inhibitor. Many compounds are less soluble at lower temperatures.
-
pH of the Medium: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).
-
Serum Concentration: Serum proteins can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more likely to encounter solubility issues.
-
-
Evaluate the Final Concentration:
-
If precipitation persists despite optimizing the protocol, the intended final concentration may be too high for the aqueous environment of the cell culture medium.
-
Consider performing a dose-response experiment starting with a lower, soluble concentration of this compound.
-
Data Presentation
While specific solubility data for this compound in cell culture media is not widely published, the following table provides solubility information for a structurally similar compound, Chk2 Inhibitor II, which can serve as a useful reference.
| Solvent | Concentration |
| DMSO | 20 mg/mL |
| Ethanol | 10 mg/mL |
| DMF | 20 mg/mL |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Data for Chk2 Inhibitor II from Cayman Chemical.[5] |
The following table summarizes the inhibitory activity of this compound.
| Target | IC₅₀ |
| Chk2 | 13.5 nM |
| Chk1 | 220.4 nM |
| Data from MedChemExpress.[1] |
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol describes a recommended method for preparing working solutions of this compound to minimize precipitation.
Materials:
-
This compound solid
-
Anhydrous, sterile DMSO
-
Sterile PBS (pH 7.2) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Carefully weigh the required amount of this compound solid.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex or sonicate at room temperature until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear.
-
Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Dilute the 10 mM stock 1:100 in pre-warmed (37°C) sterile PBS or cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.
-
Gently vortex to mix.
-
-
Prepare the Final Working Solution (e.g., 1 µM):
-
Add the required volume of the 100 µM intermediate dilution to the final volume of pre-warmed complete cell culture medium. For a 1:100 dilution to achieve a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed medium.
-
Add the intermediate dilution dropwise while gently swirling the tube or plate to ensure rapid and even dispersion.
-
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for preparing and using this compound in cell culture.
Chk2 Signaling Pathway
The following diagram illustrates a simplified Chk2 signaling pathway in response to DNA double-strand breaks (DSBs).
Caption: The role of Chk2 in the DNA damage response and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frequently Asked Questions | Selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
Interpreting variable IC50 values for Chk2-IN-1
Welcome to the Technical Support Center for Chk2 Inhibitor Studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers interpret and standardize the IC50 values obtained for Checkpoint Kinase 2 (Chk2) inhibitors.
Note on "Chk2-IN-1": The term "this compound" is used throughout this guide as a placeholder for a generic Chk2 inhibitor. The principles and troubleshooting steps described are applicable to various selective Chk2 inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant variability in the IC50 value for my Chk2 inhibitor compared to published data?
A1: IC50 values are not absolute and can be influenced by numerous experimental parameters. Discrepancies often arise from differences in assay conditions. Key factors include:
-
Assay Format: Biochemical (cell-free) assays using purified enzyme will yield different results than cell-based assays, which account for cell permeability, off-target effects, and cellular metabolism.
-
ATP Concentration (Biochemical Assays): For ATP-competitive inhibitors, the IC50 value is highly dependent on the concentration of ATP used in the assay. Higher ATP concentrations require more inhibitor to achieve 50% inhibition, resulting in a higher apparent IC50.[1][2]
-
Enzyme and Substrate: The concentration and source of the recombinant Chk2 enzyme and the specific peptide substrate used can affect the results.[1]
-
Cell Line Choice (Cell-based Assays): Different cancer cell lines exhibit varying sensitivity to Chk2 inhibition due to their unique genetic backgrounds, such as their p53 status or expression levels of DNA damage response proteins.[3][4]
-
Experimental Conditions: Incubation time, temperature, buffer components, and even the solvent (like DMSO) concentration can alter enzyme activity and inhibitor potency.[5]
Q2: How can I control for ATP concentration-dependent shifts in my biochemical IC50 values?
A2: To improve the comparability of data, it is crucial to standardize the ATP concentration.
-
Use Km Value of ATP: Ideally, kinase assays should be performed at an ATP concentration equal to the Michaelis-Menten constant (Km) for that specific kinase. This provides a standardized condition for comparing different inhibitors.
-
Report ATP Concentration: Always report the ATP concentration used in your experiment alongside the IC50 value.
-
Calculate Ki: For a more absolute measure of potency that is independent of experimental conditions, calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[6]
Q3: My IC50 value is consistent in biochemical assays but varies dramatically across different cell lines. What could be the cause?
A3: This is a common observation and highlights the complexity of cellular systems. Potential reasons include:
-
P53 Pathway Status: Chk2 is a key activator of the p53 tumor suppressor.[3][7] Cell lines with mutated or deficient p53 may show a blunted response to Chk2 inhibition.[3]
-
Drug Efflux Pumps: Overexpression of multidrug resistance transporters (e.g., P-glycoprotein) in certain cell lines can actively pump the inhibitor out of the cell, reducing its effective intracellular concentration.
-
Cellular Growth Rate: The proliferation rate of a cell line can influence its sensitivity to cell cycle checkpoint inhibitors. Faster-dividing cells may be more susceptible.[8]
-
Off-Target Effects: In a cellular context, the inhibitor may have off-target effects that contribute to cytotoxicity, confounding the interpretation of the on-target Chk2 inhibition.
Data Presentation: IC50 Values of Exemplary Chk2 Inhibitors
The table below summarizes reported IC50 values for known Chk2 inhibitors, illustrating the impact of different assay conditions.
| Inhibitor | Target Kinase | IC50 Value | Assay Type / Cell Line | Notes |
| Isobavachalcone (IBC) | Chk2 | 3.5 µM | In vitro radiometric kinase assay | Significantly less potent against Chk1 (>100 µM).[9][10] |
| Isobavachalcone (IBC) | Aurora-A/B | 11.2 µM | In vitro radiometric kinase assay | Demonstrates selectivity profile.[9][10] |
| Isobavachalcone (IBC) | JNK3 | 16.4 µM | In vitro radiometric kinase assay | Demonstrates selectivity profile.[9][10] |
| BML-277 | Chk2 | Not specified | Used in cell-based assays (MCF-7) | Used as a reference commercial Chk2 inhibitor.[9][10] |
| PV976 | Chk2 | 69.60 nM | Biochemical Assay | Highly potent with good selectivity over Chk1 (>100 µM).[11] |
Visualizations
Chk2 Signaling Pathway
Caption: The Chk2 signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.[7][12][13]
Experimental Workflow for IC50 Determination```dot
Caption: A logical workflow to diagnose potential sources of variability in Chk2 inhibitor IC50 values.
Experimental Protocols
Protocol: General Biochemical Kinase Assay for Chk2 IC50 Determination
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular enzyme, substrate, and detection method. [14][15] 1. Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Peptide substrate for Chk2 (e.g., a derivative of the Cdc25C peptide)
-
ATP solution (prepare fresh)
-
This compound (dissolved in 100% DMSO to create a stock solution)
-
Assay plates (e.g., 384-well, low-volume, white plates for luminescence)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
2. Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in a new plate. Start with your highest concentration and perform 1:3 or 1:5 dilutions in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Enzyme Preparation: Dilute the recombinant Chk2 enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to be in the linear range of the assay (e.g., EC80). [14]3. Reaction Setup:
-
Add 2.5 µL of the diluted inhibitor from your dilution plate to the assay plate.
-
Add 2.5 µL of the diluted Chk2 enzyme to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for Chk2.
-
Add 5 µL of the ATP/substrate mix to each well to start the reaction.
-
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The time should be optimized to ensure the reaction in the DMSO control does not consume more than 10-15% of the initial ATP.
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP by adding the detection reagent according to the manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo Reagent, incubate, then add Kinase Detection Reagent).
-
Read the signal (e.g., luminescence) on a plate reader.
-
3. Data Analysis:
-
Normalization: Convert the raw data (e.g., luminescence units) to percent inhibition for each inhibitor concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CHEK2 - Wikipedia [en.wikipedia.org]
- 8. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth [elifesciences.org]
- 11. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chk2 Inhibitors: Chk2-IN-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by integrating DNA damage signals and orchestrating cell cycle arrest, DNA repair, and apoptosis. Its central role in the DNA damage response (DDR) pathway has made it a compelling target for therapeutic intervention, particularly in oncology. This guide provides an objective comparison of Chk2-IN-1 with other notable Chk2 inhibitors, supported by experimental data to inform inhibitor selection for research and drug development.
Overview of Chk2 Inhibitors
A variety of small molecule inhibitors targeting Chk2 have been developed. These inhibitors primarily act as ATP-competitive agents, binding to the kinase domain and preventing the phosphorylation of downstream substrates. The ideal Chk2 inhibitor possesses high potency and selectivity to minimize off-target effects and provide a clear understanding of the biological consequences of Chk2 inhibition.
Quantitative Comparison of Chk2 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against a panel of commonly used or well-characterized Chk2 inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50) for Chk2, while selectivity is indicated by the ratio of IC50 values for Chk1 versus Chk2.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) |
| This compound | 13.5 | 220.4 | ~16 |
| CCT241533 | 3[1][2] | 245[2] | ~82 |
| BML-277 (Chk2 Inhibitor II) | 15[3] | >15,000 | >1000[4] |
| PV1019 | 24 - 138[5][6] | 55,000[7] | ~400-2292 |
| NSC 109555 | 240[8][9] | >10,000 | >42 |
| AZD7762 | 5[10][11] | 5[10][11] | 1 |
Note: IC50 values can vary between different assay conditions and laboratories. The data presented here are compiled from publicly available sources for comparative purposes.
Chk2 Signaling Pathway
The diagram below illustrates the central role of Chk2 in the DNA damage response pathway. Upon DNA double-strand breaks, Chk2 is activated by Ataxia Telangiectasia Mutated (ATM) kinase. Activated Chk2 then phosphorylates a range of downstream targets to initiate cell cycle arrest, primarily at the G1/S and G2/M transitions, and to promote apoptosis.
Caption: Simplified Chk2 signaling pathway upon DNA damage.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are standard protocols for key assays used in the characterization of Chk2 inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Chk2.
Materials:
-
Recombinant human Chk2 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[12]
-
ATP (at or near the Km for Chk2)
-
Chk2 substrate (e.g., Chktide peptide)[13]
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
In a 384-well plate, add the kinase buffer, diluted inhibitor, and substrate/ATP mix.
-
Initiate the reaction by adding the diluted Chk2 enzyme to each well, except for the "blank" control.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[12][13]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Chk2 Phosphorylation
This assay assesses the inhibition of Chk2 activation in a cellular context by measuring the phosphorylation of Chk2 at its activation site (Threonine 68).
Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., Doxorubicin, Etoposide, or UV irradiation)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Chk2 (Thr68) and anti-total Chk2[14][15][16]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).
-
Induce DNA damage by treating the cells with a DNA damaging agent.
-
After the desired incubation period, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Chk2 (Thr68) antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Chk2 antibody to confirm equal loading.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Materials:
-
Adherent cancer cell line
-
96-well plates
-
Test inhibitors
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.04% w/v in 1% acetic acid)[18]
-
1% acetic acid
-
10 mM Tris base solution[19]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test inhibitor and incubate for a specified period (e.g., 72-96 hours).[20]
-
Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.[21]
-
Wash the plates four to five times with water or 1% acetic acid to remove the TCA.[21]
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.[19]
-
Wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.[19]
-
Solubilize the bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at approximately 515-570 nm using a microplate reader.[21]
-
Calculate the percentage of cell growth inhibition relative to untreated control cells to determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the comprehensive characterization of a novel Chk2 inhibitor.
Caption: Workflow for Chk2 inhibitor characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cellular inhibition of checkpoint kinase 2 (Chk2) and potentiation of camptothecins and radiation by the novel Chk2 inhibitor PV1019 [7-nitro-1H-indole-2-carboxylic acid {4-[1-(guanidinohydrazone)-ethyl]-phenyl}-amide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chk2 Inhibitor, PV1019 The Chk2 Inhibitor, PV1019 controls the biological activity of Chk2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Crystal structure of checkpoint kinase 2 in complex with NSC 109555, a potent and selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD7762 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 11. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Phospho-Chk2 (Thr68) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Phospho-CHEK2 (Thr68) antibody (29012-1-AP) | Proteintech [ptglab.com]
- 17. Phospho-Chk2 (Thr68) Antibody (#2661) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. zellx.de [zellx.de]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Chk2-IN-1 and AZD7762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent checkpoint kinase inhibitors, Chk2-IN-1 and AZD7762. Checkpoint kinases, primarily Chk1 and Chk2, are critical regulators of the DNA damage response (DDR), making them attractive targets in oncology.[1][2] This document summarizes their mechanisms of action, biochemical potencies, and provides detailed experimental protocols to enable researchers to conduct their own comparative efficacy studies.
Mechanism of Action and Signaling Pathways
Both Chk1 and Chk2 are serine/threonine kinases that play crucial, albeit partially overlapping, roles in cell cycle arrest to allow for DNA repair or, in cases of severe damage, to initiate apoptosis.[1] The Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases are upstream activators of Chk2 and Chk1, respectively.[3] DNA double-strand breaks typically activate the ATM-Chk2 pathway, while single-strand DNA, often associated with replication stress, activates the ATR-Chk1 pathway.[3]
AZD7762 is a potent, ATP-competitive inhibitor of both Chk1 and Chk2.[4][5][6] Its dual inhibitory action can lead to the abrogation of DNA damage-induced cell cycle checkpoints in both the S and G2 phases, ultimately sensitizing cancer cells to DNA-damaging agents and inducing apoptosis.[7][8] Studies have shown that AZD7762 can potentiate the effects of chemotherapy and radiation.
This compound is a more selective inhibitor of Chk2.[9] Its primary mechanism is to block the Chk2-mediated signaling cascade, which can impact cell cycle progression and apoptosis.[2][9] Due to its selectivity, this compound is a valuable tool for dissecting the specific roles of Chk2 in cellular processes.
Below is a diagram illustrating the simplified DNA damage response pathways involving Chk1 and Chk2.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Checkpoint kinase inhibitor AZD7762 strongly sensitises urothelial carcinoma cells to gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. aacrjournals.org [aacrjournals.org]
Specificity of Chk2-IN-1 Compared to Broad-Spectrum Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor Chk2-IN-1 with broad-spectrum kinase inhibitors, focusing on their specificity and supported by experimental data. Understanding the selectivity of a kinase inhibitor is paramount in research and drug development to ensure targeted effects and minimize off-target activities that can lead to ambiguous results or adverse effects.
Introduction to Chk2 and Kinase Inhibitors
Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[1][2] When DNA damage occurs, Chk2 is activated and phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[1][2][3][4] Given its central role in cell cycle control, Chk2 has emerged as a significant target for cancer therapy.[3][4][5]
Kinase inhibitors are small molecules that block the action of kinases. They are broadly categorized based on their selectivity. Highly selective inhibitors, such as this compound, are designed to inhibit a specific kinase with high potency, while broad-spectrum inhibitors, like staurosporine and sunitinib, inhibit a wide range of kinases.[6][7]
Comparative Analysis of Kinase Inhibitor Specificity
The specificity of a kinase inhibitor is typically evaluated by screening it against a large panel of kinases and determining its half-maximal inhibitory concentration (IC50) for each. A lower IC50 value indicates higher potency.
This compound: A Potent and Selective Chk2 Inhibitor
This compound has been identified as a potent and selective inhibitor of Chk2. Experimental data demonstrates that this compound inhibits Chk2 with a high degree of selectivity over the closely related kinase, Chk1.[8]
Broad-Spectrum Kinase Inhibitors: Staurosporine and Sunitinib
In contrast, broad-spectrum kinase inhibitors like staurosporine and sunitinib demonstrate activity against a multitude of kinases across the kinome. Staurosporine is a potent, non-selective inhibitor of many protein kinases.[3] Sunitinib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several receptor tyrosine kinases involved in tumor angiogenesis and proliferation.[6][7]
Quantitative Data on Kinase Inhibition
The following table summarizes the IC50 values for this compound, Staurosporine, and Sunitinib against a selection of kinases to illustrate their differing specificity profiles.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Key Observations |
| This compound | Chk2 | 13.5 [8] | Highly potent against Chk2. |
| Chk1 | 220.4[8] | ~16-fold selectivity for Chk2 over Chk1. | |
| Staurosporine | Chk2 | Data not available | Inhibits a wide range of kinases, including Chk2. [3] |
| PKC | 0.7 | Potent inhibitor of Protein Kinase C. | |
| PKA | 7 | Potent inhibitor of Protein Kinase A. | |
| CDK2 | 3 | Potent inhibitor of Cyclin-Dependent Kinase 2. | |
| Sunitinib | VEGFR2 | 9 | Potent inhibitor of Vascular Endothelial Growth Factor Receptor 2. |
| PDGFRβ | 2 | Potent inhibitor of Platelet-Derived Growth Factor Receptor β. | |
| c-Kit | 1 | Potent inhibitor of the proto-oncogene c-Kit. | |
| FLT3 | 1 | Potent inhibitor of FMS-like tyrosine kinase 3. | |
| Chk2 | Data not available | Primarily targets tyrosine kinases, but broader effects are known. |
Note: The IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the context of Chk2 inhibition and the methods used to determine inhibitor specificity, the following diagrams illustrate the Chk2 signaling pathway and a general experimental workflow for kinase inhibitor profiling.
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Caption: General workflow for determining kinase inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of common protocols used for assessing kinase inhibitor activity.
In Vitro Radiometric Kinase Assay
This assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Substrate: Reconstitute the specific peptide or protein substrate for Chk2 in the kinase buffer.
-
ATP Mix: Prepare a solution of unlabeled ATP and [γ-³²P]ATP in kinase buffer. The final ATP concentration should be close to the Km value for Chk2.
-
Inhibitor Solutions: Prepare serial dilutions of this compound and the broad-spectrum inhibitors in DMSO, followed by a final dilution in kinase buffer.
2. Assay Procedure:
-
Add the kinase and inhibitor solution to a microplate well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the ATP mix and substrate.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the membrane using a scintillation counter or phosphorimager.
3. Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)
This is a non-radioactive, high-throughput method that measures the binding of an inhibitor to a kinase.
1. Reagent Preparation:
-
Kinase Buffer: Use a buffer optimized for the TR-FRET assay.
-
Kinase: Prepare a solution of the tagged kinase (e.g., GST-Chk2) in kinase buffer.
-
Tracer: Use a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase.
-
Antibody: Use a terbium-labeled antibody that specifically binds to the tag on the kinase.
-
Inhibitor Solutions: Prepare serial dilutions of the inhibitors as described for the radiometric assay.
2. Assay Procedure:
-
Add the inhibitor solution to the wells of a microplate.
-
Add the kinase and the terbium-labeled antibody mixture to the wells.
-
Add the fluorescent tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (one for the donor fluorophore and one for the acceptor).
-
Calculate the emission ratio. The binding of the tracer to the kinase-antibody complex results in a high FRET signal.
-
In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the FRET signal.
-
Determine the IC50 values by plotting the emission ratio against the inhibitor concentration.
Conclusion
The data presented clearly demonstrates that this compound is a highly selective inhibitor of Chk2, with significantly less activity against the related kinase Chk1. This high degree of selectivity makes it a valuable tool for specifically interrogating the function of Chk2 in cellular processes. In contrast, broad-spectrum inhibitors like staurosporine and sunitinib target a wide array of kinases. While this property can be advantageous in certain therapeutic contexts, it can also lead to off-target effects and complicate the interpretation of experimental results. The choice between a selective and a broad-spectrum inhibitor should therefore be guided by the specific research question or therapeutic goal. The experimental protocols outlined provide a framework for the rigorous evaluation of kinase inhibitor specificity, a critical step in both basic research and drug discovery.
References
- 1. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Structures of Checkpoint Kinase 2 in Complex with Inhibitors that Target its Gatekeeper-Dependent Hydrophobic Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 8. medchemexpress.com [medchemexpress.com]
Validating Chk2-IN-1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chk2-IN-1 with other commercially available Checkpoint Kinase 2 (Chk2) inhibitors for in vivo target engagement validation. The information presented is curated from publicly available experimental data to assist researchers in selecting the most suitable compound for their studies.
Introduction to Chk2 Inhibition and Target Engagement
Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. Upon DNA damage, Chk2 is activated, leading to cell cycle arrest, DNA repair, or apoptosis. Inhibition of Chk2 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents. Validating that a Chk2 inhibitor reaches and engages its target in a living organism (in vivo) is a crucial step in preclinical development. This is typically assessed by measuring the phosphorylation status of Chk2 or its downstream substrates.
Comparative Analysis of Chk2 Inhibitors
This guide focuses on this compound and compares it with other well-characterized Chk2 inhibitors: CCT241533, Prexasertib (LY2606368), and AZD7762.
| Inhibitor | Target(s) | In Vitro Potency (IC50) | In Vivo Models Used | Key In Vivo Findings |
| This compound | Chk2 | 13.5 nM | Radioprotection models | Demonstrates a strong radioprotective effect. Inhibits Chk2 autophosphorylation at Ser516 in cells. Limited public in vivo dose-response and efficacy data. |
| CCT241533 | Chk2 | 3 nM | Mouse tumor xenograft models | Orally bioavailable and well-tolerated in mice. Inhibits etoposide-induced Chk2 autophosphorylation and bandshift in tumor cell lines.[1][2] |
| Prexasertib (LY2606368) | Chk1, Chk2 | Chk2: 8 nM | Pediatric tumor xenografts, High-grade serous ovarian cancer models | Orally active and shows objective responses in multiple pediatric tumor models.[3] Induces DNA damage and apoptosis as a single agent.[4] Suppresses phosphorylated Chk2 (Thr68) levels in a spinal cord injury model. |
| AZD7762 | Chk1, Chk2 | Chk2: Potent inhibitor (exact IC50 not specified in reviewed sources) | Rodent tumor models (xenografts) | Potentiates the antitumor efficacy of gemcitabine and irinotecan.[5] Abrogates DNA damage-induced checkpoints in vivo.[5] |
Signaling Pathway and Experimental Workflow
To effectively validate Chk2 target engagement in vivo, a clear understanding of the signaling pathway and a robust experimental workflow are essential.
Chk2 Signaling Pathway in DNA Damage Response
Caption: ATM-Chk2 signaling pathway initiated by DNA double-strand breaks.
Experimental Workflow for In Vivo Target Engagement
Caption: Workflow for validating Chk2 target engagement in vivo.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are generalized protocols for key experiments based on common practices in the field.
In Vivo Administration of Chk2 Inhibitors
-
Vehicle Preparation: The choice of vehicle depends on the inhibitor's solubility. A common formulation for in vivo studies involves dissolving the compound in a solution of DMSO, PEG300, and saline. For example, a formulation could be 10% DMSO, 40% PEG300, and 50% saline.
-
Administration Route: Depending on the compound's properties and the experimental design, administration can be intravenous (IV), intraperitoneal (IP), or oral (PO) gavage.
-
Dosing: The dose and frequency of administration should be determined based on pharmacokinetic and tolerability studies. For instance, in some xenograft models, inhibitors might be administered daily or on a specific schedule in combination with a chemotherapeutic agent.
Western Blotting for Chk2 Phosphorylation
-
Tissue Lysis:
-
Excised tissues or tumors are snap-frozen in liquid nitrogen and stored at -80°C.
-
Tissues are homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Lysates are cleared by centrifugation at 14,000 rpm for 20 minutes at 4°C.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (typically 20-50 µg) are loaded onto an SDS-polyacrylamide gel.
-
Proteins are separated by electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with a primary antibody against phosphorylated Chk2 (e.g., pChk2 Thr68 or pChk2 Ser516) and total Chk2 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
The band intensities are quantified using densitometry software.
-
The ratio of phosphorylated Chk2 to total Chk2 is calculated to determine the extent of target inhibition.
-
Conclusion
Validating the in vivo target engagement of Chk2 inhibitors is a critical component of their preclinical development. While this compound shows promise with its potent and selective inhibition of Chk2 and its demonstrated radioprotective effects, more comprehensive in vivo studies are needed to fully characterize its pharmacodynamic profile and compare its efficacy directly with other inhibitors like CCT241533, Prexasertib, and AZD7762. The experimental protocols and workflows outlined in this guide provide a framework for researchers to design and execute robust studies to validate the in vivo target engagement of this compound and other novel Chk2 inhibitors.
References
- 1. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 that potentiates the cytotoxicity of PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Functional Distinctions: A Comparative Guide to Chk2-IN-1 and Chk1 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between inhibitors of key cell cycle checkpoint kinases is paramount for designing effective therapeutic strategies. This guide provides a detailed comparison of Chk2-IN-1, a selective inhibitor of Checkpoint Kinase 2 (Chk2), and representative Checkpoint Kinase 1 (Chk1) inhibitors, supported by experimental data and methodologies.
Core Functional Differences at a Glance
Checkpoint kinases Chk1 and Chk2 are critical serine/threonine kinases that act as signal transducers in the DNA damage response (DDR) pathway, ensuring genomic integrity by orchestrating cell cycle arrest to allow for DNA repair.[1] While both are key players in this process, they are activated by different upstream kinases and have distinct, albeit sometimes overlapping, roles in cell cycle regulation and apoptosis. These differences are reflected in the functional outcomes of their respective inhibitors.
Chk1 inhibition primarily abrogates the S and G2/M phase checkpoints, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and cell death.[2] This is particularly effective in cancer cells that often have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore heavily reliant on the S and G2 checkpoints for survival after DNA damage.[2]
Chk2 inhibition , on the other hand, predominantly impacts the G1/S checkpoint and is closely linked to the p53 tumor suppressor pathway.[3][4] Chk2 activation, typically in response to DNA double-strand breaks, leads to the stabilization and activation of p53, which can induce either cell cycle arrest or apoptosis.[3][4][5] Therefore, inhibiting Chk2 can interfere with this p53-mediated response.
Comparative Analysis of Inhibitor Potency and Selectivity
The efficacy and specificity of an inhibitor are crucial determinants of its biological effects. Here, we compare the inhibitory activity of this compound and a well-characterized Chk1 inhibitor, PF-477736.
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Chk2 | 13.5 nM (IC50) | ~16-fold selective over Chk1 | N/A |
| Chk1 | 220.4 nM (IC50) | N/A | ||
| PF-477736 | Chk1 | 0.49 nM (Ki) | ~100-fold selective for Chk1 over Chk2 | [2] |
| Chk2 | 47 nM (Ki) | [2] |
Note: IC50 and Ki are measures of inhibitor potency. Lower values indicate greater potency.
Signaling Pathways: Chk1 vs. Chk2 in the DNA Damage Response
The distinct roles of Chk1 and Chk2 are rooted in their positions within the DNA damage response signaling cascade.
Functional Consequences of Inhibition: Cell Cycle and Apoptosis
The differential roles of Chk1 and Chk2 in cell cycle control lead to distinct cellular outcomes upon their inhibition.
Cell Cycle Effects
Inhibition of Chk1 with compounds like PF-477736 has been shown to abrogate the G2 arrest induced by DNA damaging agents, forcing cells into a lethal mitosis.[6] In contrast, Chk2 inhibition can disrupt the G1/S checkpoint, particularly in cells with functional p53.[7] In some cell types, Chk2 inhibition leads to a decrease in the S-phase population and an increase in the G2/M phase.[7]
| Inhibitor Type | Primary Checkpoint Affected | Consequence of Inhibition |
| Chk1 Inhibitor | S and G2/M | Abrogation of S/G2 arrest, premature mitotic entry, mitotic catastrophe. |
| Chk2 Inhibitor | G1/S | Disruption of G1/S arrest, potential for apoptosis, cell-type dependent effects on S and G2/M phases. |
Apoptosis Induction
Both Chk1 and Chk2 inhibition can lead to apoptosis, but through different mechanisms. Chk1 inhibitor-induced apoptosis is often a consequence of mitotic catastrophe.[2] Chk2 is directly involved in activating p53-dependent apoptosis.[3][4] Therefore, inhibiting Chk2 can prevent this pro-apoptotic signal in response to certain types of DNA damage. However, in some contexts, Chk2 inhibition can also sensitize cancer cells to other therapeutic agents, leading to increased apoptosis.[8]
Experimental Protocols
Accurate assessment of the functional differences between this compound and Chk1 inhibitors relies on robust experimental methodologies. Below are standard protocols for key assays.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, a Chk1 inhibitor, or a vehicle control for the specified duration.
-
Harvest cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect the cell pellet by centrifugation.
-
Resuspend the cell pellet and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed and treat cells with inhibitors as described for the cell cycle analysis.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blotting for Phosphorylated Chk1 and Chk2
This technique is used to assess the activation state of Chk1 and Chk2 by detecting their phosphorylation at specific sites (e.g., phospho-Chk1 Ser345, phospho-Chk2 Thr68).
Protocol:
-
Treat cells with inhibitors and/or DNA damaging agents.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Chk1 and Chk2.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Logical Framework for Inhibitor Selection
The choice between a Chk1 and a Chk2 inhibitor for a specific therapeutic application depends on the underlying biology of the cancer.
Conclusion
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. Chk2 is a tumor suppressor that regulates apoptosis in both an ataxia telangiectasia mutated (ATM)-dependent and an ATM-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chk2 Is a Tumor Suppressor That Regulates Apoptosis in both an Ataxia Telangiectasia Mutated (ATM)-Dependent and an ATM-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Synergistic effect of inhibiting CHK2 and DNA replication on cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guarding against digestive-system cancers: Unveiling the role of Chk2 as a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Validating Chk2 Inhibition: A Comparative Guide to Chk2-IN-1 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pharmacological and Genetic Approaches to Validate the Chk2 Phenotype.
This guide provides a comprehensive comparison of two key methodologies for validating the cellular phenotype associated with the inhibition of Checkpoint Kinase 2 (Chk2): the use of the small molecule inhibitor Chk2-IN-1 and the application of small interfering RNA (siRNA) for genetic knockdown. Both techniques are pivotal in confirming on-target effects and elucidating the functional role of Chk2 in cellular processes such as cell cycle control and apoptosis.
Introduction to Chk2 and its Inhibition
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role as a tumor suppressor by acting as a central transducer in the DNA damage response pathway.[1][2] In response to DNA double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase, leading to the phosphorylation of downstream targets that orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][2][3][4] Given its critical role in genomic integrity, Chk2 has emerged as a significant target in cancer therapy.
This compound is a potent and selective inhibitor of Chk2, offering a pharmacological approach to probe its function. In contrast, siRNA knockdown provides a genetic method to specifically reduce the expression of the Chk2 protein. Comparing the phenotypic outcomes of both methods is essential for validating the specificity of Chk2 inhibitors and confirming that the observed cellular effects are indeed a direct consequence of Chk2 inhibition.
Comparative Analysis of Phenotypic Outcomes
The following tables summarize the expected and reported effects of this compound and Chk2 siRNA on key cellular phenotypes. While direct head-to-head comparative studies for this compound are limited, data from studies using other Chk2 inhibitors and siRNA provide a strong basis for comparison.
Table 1: Effects on Cell Viability
| Treatment Group | Assay | Expected Outcome | Supporting Evidence |
| Vehicle Control | MTT Assay | Baseline cell viability | N/A |
| This compound | MTT Assay | Dose-dependent decrease in viability in cancer cells, particularly in combination with DNA damaging agents. | Small molecule inhibitors of Chk2 have been shown to sensitize cancer cells to chemotherapy. |
| Control siRNA | MTT Assay | Baseline cell viability | Non-targeting siRNA should not significantly affect cell viability. |
| Chk2 siRNA | MTT Assay | Decreased cell viability, especially in the context of DNA damage, by preventing cell cycle arrest and promoting mitotic catastrophe.[5] | Studies have shown that Chk2 knockdown can reduce cancer cell survival.[5] |
Table 2: Effects on Cell Cycle Progression
| Treatment Group | Assay | Expected Outcome | Supporting Evidence |
| Vehicle Control | Propidium Iodide Staining & Flow Cytometry | Normal cell cycle distribution (G1, S, G2/M phases) | N/A |
| This compound | Propidium Iodide Staining & Flow Cytometry | Abrogation of G2/M checkpoint arrest induced by DNA damage, leading to mitotic entry with damaged DNA. | Inhibition of Chk2 has been demonstrated to override the G2 checkpoint. |
| Control siRNA | Propidium Iodide Staining & Flow Cytometry | Normal cell cycle distribution | Non-targeting siRNA should not alter the cell cycle profile. |
| Chk2 siRNA | Propidium Iodide Staining & Flow Cytometry | Abrogation of DNA damage-induced G2/M arrest.[5] | Knockdown of Chk2 has been shown to be essential for G2/M arrest in response to certain DNA damaging agents.[5] |
Table 3: Effects on Apoptosis
| Treatment Group | Assay | Expected Outcome | Supporting Evidence |
| Vehicle Control | Annexin V/PI Staining & Flow Cytometry | Low levels of apoptosis and necrosis | N/A |
| This compound | Annexin V/PI Staining & Flow Cytometry | Increased apoptosis, particularly when combined with genotoxic agents, by preventing DNA repair and promoting cell death. | Chk2 inhibitors can enhance apoptosis induced by DNA damaging treatments. |
| Control siRNA | Annexin V/PI Staining & Flow Cytometry | Low levels of apoptosis and necrosis | Non-targeting siRNA should not induce apoptosis. |
| Chk2 siRNA | Annexin V/PI Staining & Flow Cytometry | Increased apoptosis in response to DNA damage.[6] | siRNA-mediated knockdown of Chk2 has been shown to attenuate the activation of downstream survival pathways and enhance apoptosis.[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
siRNA Knockdown of Chk2 and Western Blot Analysis
Objective: To specifically reduce the expression of Chk2 protein in cultured cells.
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT116)
-
Chk2 siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Chk2 and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute 20-50 pmol of Chk2 siRNA or control siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
Add the 200 µL siRNA-lipid complex to the cells in each well containing fresh complete medium.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Chk2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-β-actin antibody as a loading control.
-
Cell Viability (MTT) Assay
Objective: To assess the effect of Chk2 inhibition on cell metabolic activity as an indicator of viability.
Materials:
-
96-well tissue culture plates
-
Cells treated with this compound, Chk2 siRNA, or respective controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or transfect with Chk2 siRNA as described above. Include appropriate vehicle and siRNA controls.
-
MTT Addition: After the desired incubation period (e.g., 48-72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis
Objective: To determine the cell cycle distribution of cells following Chk2 inhibition.
Materials:
-
Cells treated with this compound, Chk2 siRNA, or respective controls
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G1, S, and G2/M phases.
Apoptosis Assay
Objective: To quantify the extent of apoptosis induced by Chk2 inhibition.
Materials:
-
Cells treated with this compound, Chk2 siRNA, or respective controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
Chk2 Signaling Pathway
The following diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: Simplified Chk2 signaling pathway in response to DNA damage.
Experimental Workflow for Phenotypic Comparison
The diagram below outlines the logical flow of experiments to compare the effects of a Chk2 inhibitor and Chk2 siRNA.
Caption: Workflow for comparing Chk2 inhibitor and siRNA effects.
Conclusion
Validating the on-target effects of a small molecule inhibitor is a critical step in drug development and target validation. By comparing the phenotypic consequences of this compound with those of Chk2 siRNA knockdown, researchers can confidently attribute the observed cellular responses to the specific inhibition of Chk2. This dual-approach strengthens the rationale for further investigation of Chk2 as a therapeutic target and provides a robust framework for understanding its complex role in cancer biology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Map View [discover.nci.nih.gov]
- 4. Trans-activation of the DNA-damage signalling protein kinase Chk2 by T-loop exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Potency Showdown: Chk2-IN-1 vs. BML-277 in Checkpoint Kinase 2 Inhibition
In the landscape of DNA damage response research, the selective inhibition of Checkpoint Kinase 2 (Chk2) is a critical area of investigation for therapeutic applications, ranging from cancer sensitization to radioprotection. Among the chemical probes available to researchers, Chk2-IN-1 and BML-277 are two prominent small molecule inhibitors. This guide provides a detailed comparison of their potency and selectivity, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Based on biochemical assays, This compound demonstrates slightly higher potency against Chk2 than BML-277 . The half-maximal inhibitory concentration (IC50) for this compound is 13.5 nM, whereas the IC50 for BML-277 is 15 nM[1][2][3]. While this difference is minimal and may vary depending on assay conditions, it positions this compound as a marginally more potent inhibitor in a direct comparison of their primary target engagement.
Quantitative Potency and Selectivity
The following table summarizes the key quantitative data for this compound and BML-277, focusing on their inhibitory activity against Chk2 and the related kinase Chk1 to indicate selectivity.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity (Chk1/Chk2 IC50) |
| This compound | Chk2 | 13.5[3] | Not Reported | ~16-fold |
| Chk1 | 220.4[3] | Not Reported | ||
| BML-277 | Chk2 | 15[1][2][4][] | 37[2][6][7] | >1000-fold (reported)[1][7] |
| Chk1 | >15,000 (implied) | Not Reported | ||
| Cdk1/B | 12,000[7] | Not Reported |
BML-277 is described as an ATP-competitive inhibitor and exhibits exceptional selectivity, being over 1000-fold more selective for Chk2 compared to Chk1 and Cdk1/B kinases[1][7]. This compound also shows good selectivity for Chk2 over Chk1[3].
Signaling Pathway and Experimental Workflow
To provide context for the action of these inhibitors, the following diagrams illustrate the Chk2 signaling pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: The Chk2 signaling pathway activated by DNA damage.
Caption: Workflow for a radiometric kinase inhibition assay.
Experimental Protocols
The potency of Chk2 inhibitors is typically determined through a biochemical kinase assay. The following is a representative protocol based on methods used to characterize BML-277[6].
Objective: To determine the IC50 value of an inhibitor against Chk2 kinase.
Materials:
-
Recombinant full-length human Chk2 enzyme
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2)
-
Synthetic peptide substrate (e.g., biotin-SGLYRSPSMPENLNRPR)
-
ATP solution
-
Radio-labeled ATP ([γ-33P]ATP)
-
Test inhibitors (this compound, BML-277) dissolved in DMSO
-
Protease inhibitor cocktail
-
Streptavidin-coated agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microplate, combine recombinant Chk2 (e.g., 5 nM), the synthetic peptide substrate (e.g., 25 µM), and the kinase reaction buffer.
-
Inhibitor Addition: Add the test inhibitor (this compound or BML-277) at a range of concentrations (e.g., serial dilutions from 1 nM to 100 µM). Include a DMSO-only control for 100% activity and a no-enzyme control for background.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP (e.g., 1 µM) and [γ-33P]ATP (e.g., 50 µCi/mL).
-
Incubation: Incubate the reaction mixture at 37°C for a set period (e.g., 3 hours), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a high concentration of unlabeled ("cold") ATP. Add streptavidin-coated agarose beads to the wells to capture the biotinylated peptide substrate.
-
Washing: Wash the beads multiple times with wash buffer to remove unincorporated [γ-33P]ATP.
-
Detection: Add scintillation cocktail to the beads and measure the amount of incorporated radioactive phosphate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Both this compound and BML-277 are highly potent and selective inhibitors of Chk2. While this compound (IC50 = 13.5 nM) is marginally more potent than BML-277 (IC50 = 15 nM) in biochemical assays, both compounds are effective tools for probing Chk2 function. The choice between them may depend on other factors such as demonstrated cell permeability, off-target effects in specific cellular contexts, or the specific experimental goals of the research. For studies requiring the absolute highest degree of selectivity, the extensive characterization of BML-277's >1000-fold selectivity window might be advantageous.
References
- 1. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. BML-277 | Chk | Apoptosis | TargetMol [targetmol.com]
- 7. medkoo.com [medkoo.com]
Unveiling the Selectivity of Chk2 Inhibitor CCT241533: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise cross-reactivity profile of a kinase inhibitor is paramount for accurate experimental interpretation and therapeutic development. This guide provides a detailed comparison of the checkpoint kinase 2 (Chk2) inhibitor, CCT241533, against a broad panel of kinases, supported by experimental data and protocols.
CCT241533 is a potent and selective ATP-competitive inhibitor of Chk2 with a reported IC50 of 3 nM and a Ki of 1.16 nM.[1][2] Its high affinity for Chk2 makes it a valuable tool for investigating the role of this critical DNA damage response kinase. However, to fully elucidate its biological effects, a comprehensive understanding of its off-target interactions is essential.
Kinase Cross-Reactivity Profile of CCT241533
To assess its selectivity, CCT241533 was screened against a panel of 85 kinases at a concentration of 1 µM.[2][3] The results demonstrate a high degree of selectivity for Chk2. In addition to its primary target, only a few other kinases exhibited significant inhibition.
| Target Kinase | % Inhibition at 1 µM CCT241533 | IC50 (nM) | Selectivity over Chk2 (fold) |
| Chk2 | >90% | 3[1][2] | 1 |
| Chk1 | - | 190[1] | 63[1] |
| PHK | >80%[2] | Not Reported | Not Reported |
| MARK3 | >80%[2] | Not Reported | Not Reported |
| GCK | >80%[2] | Not Reported | Not Reported |
| MLK1 | >80%[2] | Not Reported | Not Reported |
Table 1: Cross-reactivity of CCT241533 against a panel of kinases. Data compiled from multiple sources.[1][2][3]
As shown in the table, CCT241533 displays a 63-fold selectivity for Chk2 over the closely related kinase Chk1.[1] While several other kinases were inhibited by more than 80% at a 1 µM concentration, the lack of specific IC50 values for these interactions makes a precise selectivity assessment challenging.[2] Nevertheless, the data strongly indicates that CCT241533 is a highly selective tool for probing Chk2 function at nanomolar concentrations.
Experimental Protocols
The kinase profiling data presented was generated using a radiometric assay format. Below is a detailed methodology representative of the techniques employed for such kinase inhibitor profiling.
Biochemical Kinase Assay (Radiometric)
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., CCT241533) dissolved in DMSO
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: Kinase reactions are typically performed in a 96-well or 384-well plate format. Each reaction well contains the specific kinase, its corresponding peptide substrate, and the test compound at the desired concentration (e.g., 1 µM for single-point screening or a dilution series for IC50 determination).
-
Initiation: The kinase reaction is initiated by the addition of a mixture containing MgCl₂ and [γ-³³P]ATP (e.g., at a concentration of 20 µM).
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination: The reaction is terminated by the addition of a stop solution, such as phosphoric acid.
-
Separation: The phosphorylated substrate is separated from the residual [γ-³³P]ATP by spotting the reaction mixture onto a phosphocellulose filter plate. The negatively charged phosphorylated peptide binds to the positively charged filter paper, while the unincorporated ATP is washed away.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a DMSO control. For IC50 determination, the data is plotted as a function of inhibitor concentration and fitted to a sigmoidal dose-response curve.
Chk2 in the DNA Damage Signaling Pathway
Checkpoint kinase 2 (Chk2) is a crucial serine/threonine kinase that plays a central role in the DNA damage response (DDR).[4][5] Upon sensing DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and subsequently phosphorylates and activates Chk2. Activated Chk2 then phosphorylates a range of downstream effector proteins, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe CCT241533 | Chemical Probes Portal [chemicalprobes.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. CHK2 kinase in the DNA damage response and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Checkpoint Kinase Inhibition in Oncology: An In Vivo Efficacy Comparison
For researchers, scientists, and drug development professionals, the selection of a potent and effective kinase inhibitor is paramount for advancing preclinical cancer studies. This guide provides a comparative analysis of the in vivo efficacy of checkpoint kinase inhibitors, with a focus on Chk2 inhibition in mouse xenograft models. While specific in vivo data for Chk2-IN-1 is not publicly available, this guide will compare the performance of alternative Chk2 inhibitor BML-277 and the related casein kinase 2 (CK2) inhibitor CX-4945, providing available experimental data to inform your research decisions.
Executive Summary
Checkpoint kinase 2 (Chk2) is a critical transducer in the DNA damage response pathway, making it an attractive target for cancer therapy. Inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents and induce apoptosis. This guide delves into the in vivo performance of commercially available inhibitors targeting this pathway in established mouse xenograft models. Due to the lack of published in vivo efficacy data for this compound, we present a detailed comparison with BML-277, a known Chk2 inhibitor, and CX-4945, a CK2 inhibitor with extensive in vivo characterization. It is crucial to note that while both are kinase inhibitors, they target different components of cellular signaling pathways.
Comparative In Vivo Efficacy of Kinase Inhibitors
The following table summarizes the available quantitative data from in vivo studies using mouse xenograft models for BML-277 and CX-4945.
| Inhibitor | Target | Cancer Model | Mouse Strain | Dosage & Administration | Key Findings |
| BML-277 | Chk2 | Diffuse Large B-cell Lymphoma (DLBCL) Xenograft (SUDHL6 cells) | SCID mice | 1 mg/kg, intraperitoneally (i.p.), every other day for 20 days (in combination with an ERK inhibitor) | Modestly inhibited tumor growth as a single agent. Showed statistically significant suppression of tumor growth when combined with an ERK inhibitor. No lethal toxicity or significant weight loss was observed.[1] |
| Oxaliplatin-Resistant Colorectal Cancer Xenograft (Colo205-OR cells) | NOD/SCID mice | 1 mg/kg and 3 mg/kg, i.p., thrice per week for 2 weeks (in combination with oxaliplatin) | In combination with oxaliplatin, BML-277 significantly reduced tumor volume compared to oxaliplatin alone.[2] | ||
| CX-4945 | CK2 | Cholangiocarcinoma Xenograft (HuCCT1 cells) | Nude mice | Not specified | Significantly inhibited tumor growth alone. More potent when combined with gemcitabine and cisplatin.[3][4] |
| Acute Myeloid Leukemia (AML) Patient-Derived Xenograft (PDX) | NRG-S mice | 100 mg/kg, oral gavage, twice daily for 21 days | Showed significant anti-tumor activity and prolonged survival.[5] | ||
| Glioblastoma Xenograft (U-87 cells) | Not specified | 50 mg/kg and 100 mg/kg, orally for two weeks | Attenuated and reduced the pathological features of glioblastoma.[6] | ||
| Breast Cancer Xenograft | Not specified | Orally administered | Demonstrated robust antitumor activity.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The Chk2 signaling cascade in response to DNA damage.
Caption: A generalized workflow for in vivo efficacy studies using mouse xenograft models.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
General Mouse Xenograft Model Protocol
This protocol provides a general framework for establishing and utilizing a mouse xenograft model for in vivo efficacy studies. Specific cell lines, mouse strains, and treatment regimens will need to be optimized for individual experiments.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., SUDHL6, Colo205-OR, HuCCT1, U-87) are cultured in their recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are harvested during the exponential growth phase using trypsin-EDTA.
-
The cells are then washed with phosphate-buffered saline (PBS) and resuspended in a suitable medium (e.g., PBS or serum-free medium) at the desired concentration for injection. Cell viability is confirmed using a trypan blue exclusion assay.
2. Animal Handling and Tumor Implantation:
-
Immunocompromised mice (e.g., SCID, NOD/SCID, or nude mice), typically 4-6 weeks old, are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
For subcutaneous xenografts, a specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) in a volume of 100-200 µL are injected into the flank of the mouse. For some models, cells are mixed with Matrigel to enhance tumor formation.[2]
-
For orthotopic models, cells are implanted into the corresponding organ of origin.
3. Drug Preparation and Administration:
-
BML-277: For intraperitoneal (i.p.) injection, BML-277 is dissolved in a vehicle such as DMSO and then diluted in sunflower oil.[2]
-
CX-4945: For oral administration, CX-4945 can be formulated in a suitable vehicle for gavage.[5][6]
-
The vehicle control group receives the same volume of the vehicle solution without the active compound.
4. Tumor Growth Monitoring and Efficacy Evaluation:
-
Tumor dimensions are measured regularly (e.g., twice or thrice weekly) using a digital caliper. Tumor volume is calculated using the formula: (Length × Width²) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay and survival analysis.
5. Statistical Analysis:
-
Data are typically presented as mean ± standard error of the mean (SEM).
-
Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA. A p-value of < 0.05 is generally considered statistically significant.
Conclusion
While direct in vivo efficacy data for this compound in mouse xenograft models remains to be published, this guide provides a comparative framework using available data for the Chk2 inhibitor BML-277 and the CK2 inhibitor CX-4945. The provided data and protocols offer valuable insights for researchers designing and interpreting preclinical studies targeting checkpoint kinases. As new data emerges, this guide will be updated to provide the most current and comprehensive information to the scientific community. Researchers are encouraged to perform their own head-to-head comparisons to determine the optimal inhibitor for their specific cancer model and therapeutic strategy.
References
- 1. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. CHK2 activation contributes to the development of oxaliplatin resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein Kinase II Inhibitor, in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Lethality Approaches Featuring Chk2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chk2-IN-1 with other small molecule inhibitors targeting Checkpoint Kinase 2 (Chk2). The information presented is intended to assist researchers in selecting the appropriate tools for their studies in synthetic lethality and DNA damage response pathways.
Introduction to Chk2 and Synthetic Lethality
Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the cellular response to DNA damage.[1] Activated by Ataxia-Telangiectasia Mutated (ATM) kinase in response to DNA double-strand breaks, Chk2 phosphorylates a variety of downstream substrates to initiate cell cycle arrest, facilitate DNA repair, or induce apoptosis.[1][2] This function makes Chk2 a compelling target for cancer therapy.
The concept of "synthetic lethality" has emerged as a promising strategy in oncology. It describes a situation where the loss of two genes or pathways is lethal to a cell, while the loss of either one alone is not.[2] In the context of cancer, many tumors harbor mutations in DNA damage response genes (e.g., p53, BRCA1/2). Targeting a parallel pathway with an inhibitor, such as a Chk2 inhibitor, can create a synthetic lethal interaction, leading to the selective killing of cancer cells while sparing normal tissues.
This compound in Comparison to Other Chk2 Inhibitors
This compound is a potent and selective inhibitor of Chk2.[3] To provide a clear comparison of its performance against other commercially available or widely studied Chk2 inhibitors, the following table summarizes key quantitative data. The data has been compiled from various sources and experimental conditions, so direct comparison should be made with caution.
| Inhibitor | Chk2 IC50/Ki | Chk1 IC50/Ki | Selectivity (Chk1/Chk2) | Key Features & Applications |
| This compound | 13.5 nM (IC50) | 220.4 nM (IC50) | ~16-fold | Potent and selective; elicits a strong ATM-dependent Chk2-mediated radioprotection effect.[3] |
| BML-277 | 15 nM (IC50) | >15 µM (IC50) | >1000-fold | Highly selective, ATP-competitive inhibitor; protects T-cells from radiation-induced apoptosis.[4][5] |
| CCT241533 | 3 nM (IC50), 1.16 nM (Ki) | 245 nM (IC50) | ~82-fold | Potent and selective; potentiates the cytotoxicity of PARP inhibitors.[2][6] |
| AZD7762 | <10 nM (IC50) | 5 nM (IC50) | ~0.5-fold (potent Chk1 inhibitor) | Potent dual Chk1/Chk2 inhibitor; abrogates S and G2 checkpoints and enhances efficacy of DNA-damaging agents.[7] |
| PF-00477736 | 47 nM (Ki) | 0.49 nM (Ki) | ~0.01-fold (potent Chk1 inhibitor) | Primarily a Chk1 inhibitor with activity against Chk2; enhances gemcitabine antitumor activity.[8][9] |
| XL-844 | Not specified | Not specified | Dual Chk1/Chk2 inhibitor | Investigated for radiosensitization; promotes mitotic catastrophe.[10][11] |
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Chk2 Signaling Pathway
This diagram illustrates the central role of Chk2 in the DNA damage response pathway.
Caption: Simplified Chk2 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for Synthetic Lethality Screening
This diagram outlines a typical workflow for identifying and validating synthetic lethal interactions with a Chk2 inhibitor.
Caption: A typical experimental workflow for assessing synthetic lethality with a Chk2 inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines for key assays used in the characterization of Chk2 inhibitors and the assessment of synthetic lethality.
Chk2 Kinase Assay (In Vitro)
This protocol is designed to measure the enzymatic activity of Chk2 and the inhibitory potential of compounds like this compound.
-
Principle: A radiometric assay or a luminescence-based assay (e.g., ADP-Glo™) can be used to quantify the phosphorylation of a specific Chk2 substrate peptide by recombinant Chk2 enzyme. The signal is inversely proportional to the inhibitory activity of the test compound.
-
Materials:
-
Recombinant human Chk2 enzyme
-
Chk2 substrate peptide (e.g., CHKtide)
-
ATP (radiolabeled or non-labeled depending on the assay)
-
Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96- or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase reaction buffer.
-
In a multi-well plate, add the kinase reaction buffer, the Chk2 substrate, and the diluted inhibitor.
-
Initiate the reaction by adding a mixture of ATP and recombinant Chk2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and proceed with the detection step according to the manufacturer's protocol (e.g., add ADP-Glo™ reagent followed by Kinase Detection Reagent).
-
Measure the signal (luminescence or radioactivity) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor (and/or a DNA damaging agent for synergy studies) and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
-
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells after treatment and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, exciting the fluorochromes at the appropriate wavelengths and detecting the emission.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Conclusion
This compound is a potent and selective inhibitor of Chk2, making it a valuable tool for investigating the role of Chk2 in DNA damage response and for exploring synthetic lethality strategies. When compared to other inhibitors, its selectivity for Chk2 over Chk1 is a notable feature. The choice of a Chk2 inhibitor for a particular study will depend on the specific experimental goals, such as the desired level of selectivity or the need for a dual Chk1/Chk2 inhibitor. The provided experimental protocols and diagrams offer a framework for designing and interpreting studies aimed at leveraging Chk2 inhibition in cancer research.
References
- 1. AZD7762 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 4. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel Chk inhibitor, XL-844, increases human cancer cell radiosensitivity through promotion of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Chk2-IN-1: A Comparative Analysis of a Potent and Selective Checkpoint Kinase 2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the checkpoint kinase 2 (Chk2) inhibitor, Chk2-IN-1, with other notable alternatives. This analysis, supported by experimental data, delves into the potency, selectivity, and underlying methodologies, offering a comprehensive resource for evaluating Chk2-targeted therapeutic strategies.
Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response pathway. Its activation, primarily by ATM (Ataxia-Telangiectasia Mutated) kinase in response to DNA double-strand breaks, triggers a cascade of signaling events leading to cell cycle arrest, DNA repair, or apoptosis. This central role in maintaining genomic integrity has made Chk2 a compelling target for cancer therapy. Inhibition of Chk2 is being explored as a strategy to sensitize cancer cells to DNA-damaging agents and to protect normal tissues from the toxic effects of chemotherapy and radiation.
This guide focuses on this compound, a potent and selective inhibitor of Chk2, and compares its performance with other well-characterized Chk2 inhibitors, including CCT241533, BML-277, and the dual Chk1/Chk2 inhibitor AZD7762.
Comparative Analysis of Chk2 Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is determined by its potency (the concentration required to inhibit the target kinase) and its selectivity (its specificity for the target kinase over other kinases). The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following tables summarize the in vitro potency and selectivity of this compound and its comparators.
| Inhibitor | Chk2 IC50 (nM) | Chk1 IC50 (nM) | Selectivity (Chk1/Chk2) | Reference |
| This compound | 13.5 | 220.4 | ~16-fold | [1] |
| CCT241533 | 3 | 245 | ~82-fold | [2] |
| BML-277 | 15 | >15,000 | >1000-fold | [1][3] |
| AZD7762 | 5 | 5 | 1-fold (Dual Inhibitor) | [4] |
Table 1: In Vitro Potency and Selectivity of Chk2 Inhibitors. This table provides a direct comparison of the half-maximal inhibitory concentrations (IC50) of various inhibitors against Chk2 and the closely related kinase Chk1. The selectivity ratio indicates the preference of the inhibitor for Chk2 over Chk1.
A broader assessment of selectivity is crucial to understand potential off-target effects. While comprehensive, directly comparable screening data across a wide kinase panel for all inhibitors is not always available in the public domain, some studies provide valuable insights. For instance, CCT241533 was screened against a panel of 85 kinases and showed greater than 80% inhibition for only four other kinases (PHK, MARK3, GCK, and MLK1) at a concentration of 1 µM.[2] BML-277 is reported to be over 1000-fold more selective for Chk2 than for Cdk1/B.[1]
Experimental Methodologies
The following sections detail the typical experimental protocols used to characterize the potency and selectivity of Chk2 inhibitors.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay directly measures the catalytic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific substrate peptide.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human Chk2 enzyme, a specific peptide substrate (e.g., a derivative of the Cdc25C peptide), and the test inhibitor at various concentrations in a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 20-30 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP. This is commonly achieved by spotting the reaction mixture onto phosphocellulose paper (e.g., P81) and washing away the excess ATP with phosphoric acid.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Assay for Chk2 Inhibition (Western Blotting)
This assay assesses the ability of an inhibitor to block Chk2 activity within a cellular context by measuring the phosphorylation of Chk2 or its downstream targets.
Protocol:
-
Cell Culture and Treatment: Human cancer cell lines (e.g., HT-29, HeLa) are cultured to a suitable confluency. The cells are then pre-treated with the test inhibitor at various concentrations for a specific duration (e.g., 1-2 hours).
-
Induction of DNA Damage: To activate the Chk2 pathway, cells are exposed to a DNA-damaging agent, such as etoposide or ionizing radiation.
-
Cell Lysis: Following treatment, cells are harvested and lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is probed with primary antibodies specific for phosphorylated Chk2 (e.g., at Thr68 or the autophosphorylation site Ser516) and total Chk2. A loading control antibody (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
Visualization and Analysis: The protein bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated Chk2 to total Chk2 is calculated to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Chk2 signaling pathway and a typical experimental workflow for kinase inhibitor evaluation.
Caption: The Chk2 signaling pathway in response to DNA double-strand breaks.
Caption: A generalized experimental workflow for kinase inhibitor characterization.
References
- 1. BML-277 (Chk2 Inhibitor II) | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. CCT241533 is a potent and selective inhibitor of CHK2 which potentiates the cytotoxicity of PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selleck Chemical LLC Chk2 Inhibitor II (BML-277) 5mg 516480-79-8, Quantity: | Fisher Scientific [fishersci.com]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
A Guide to the Safe Disposal of Chk2-IN-1 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Chk2-IN-1, a potent and selective checkpoint kinase 2 (Chk2) inhibitor.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this procedure is based on established best practices for the disposal of potentially hazardous research-grade chemicals and kinase inhibitors.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
I. Understanding the Compound: this compound Properties
A comprehensive understanding of a compound's properties is the foundation of safe handling and disposal. While a specific SDS for this compound is not publicly available, the following information has been gathered from vendor and research documentation.
| Property | Value | Source |
| Target | Checkpoint kinase 2 (Chk2) | MedChemExpress |
| IC₅₀ for Chk2 | 13.5 nM | MedChemExpress |
| IC₅₀ for Chk1 | 220.4 nM | MedChemExpress |
| Physical Form | Typically a solid powder | General knowledge |
| Primary Hazard | Potentially cytotoxic due to its function as a kinase inhibitor | General laboratory safety guidelines |
This table summarizes the known properties of this compound. Due to the lack of a formal SDS, it should be handled as a potentially hazardous substance.
II. Experimental Protocols: A Framework for Safe Handling
The following protocols are derived from general best practices for handling chemical waste in a laboratory setting.
A. Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
B. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Designate a Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for all this compound waste.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Waste Streams:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable labware in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's EHS department.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
III. Disposal Workflow
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
IV. Signaling Pathway Context
Chk2 is a critical serine/threonine kinase in the DNA damage response pathway. Its inhibition by compounds like this compound can sensitize cancer cells to DNA-damaging agents. Understanding this pathway provides context for the biological activity of this compound.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment.
References
Personal protective equipment for handling Chk2-IN-1
Essential Safety and Handling Guide for Chk2-IN-1
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 724708-21-8) is not publicly available. Therefore, this guide is based on the precautionary principle, general safety warnings for similar research chemicals, and standard laboratory best practices. This compound should be handled as a potentially hazardous substance of unknown toxicity.
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of the checkpoint kinase 2 inhibitor, this compound.
Quantitative Data Summary
The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃N₅O₂ | |
| Molecular Weight | 295.30 g/mol | |
| Appearance | Solid | |
| CAS Number | 724708-21-8 | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| IC₅₀ for Chk2 | 13.5 nM | [3] |
| IC₅₀ for Chk1 | 220.4 nM | [3] |
| Storage Temperature | -20°C | [4] |
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and change them frequently, especially if contact with the substance is suspected.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to protect against splashes or airborne particles.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron over the lab coat.
-
Respiratory Protection: While routine handling of small quantities in a well-ventilated area may not require respiratory protection, a NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood.
Operational and Disposal Plans
A systematic approach to handling this compound from receipt to disposal is critical to ensure laboratory safety.
Experimental Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
